7-Methylisochroman
Description
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Properties
IUPAC Name |
7-methyl-3,4-dihydro-1H-isochromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-2-3-9-4-5-11-7-10(9)6-8/h2-3,6H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAZMNCYCPNPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCOC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602272 | |
| Record name | 7-Methyl-3,4-dihydro-1H-2-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103261-92-3 | |
| Record name | 7-Methyl-3,4-dihydro-1H-2-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Methylisochroman
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a primary synthetic pathway to 7-Methylisochroman, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, experimental protocols, and characterization of this molecule. The core of this guide focuses on the acid-catalyzed oxa-Pictet-Spengler reaction, a robust and efficient method for the construction of the isochroman scaffold. This document provides a step-by-step methodology, discusses the underlying reaction mechanism, and includes expected analytical data for the final product and key intermediates.
Introduction: The Significance of the Isochroman Scaffold
Isochromans are a class of bicyclic ethers that form the core structure of numerous natural products and pharmacologically active molecules. Their unique three-dimensional conformation and the presence of an oxygen atom within the heterocyclic ring impart specific physicochemical properties that are often desirable in drug design. The isochroman motif is found in compounds exhibiting a wide range of biological activities, including anticancer, antifungal, and antihypertensive properties.
The targeted molecule, this compound, represents a specific analogue within this class. The introduction of a methyl group at the 7-position of the aromatic ring can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. A well-defined and reproducible synthetic route is therefore essential for accessing this compound for further investigation and application. This guide focuses on a practical and reliable pathway for its synthesis.
The Strategic Approach: Oxa-Pictet-Spengler Reaction
The synthesis of this compound is most effectively achieved through an intramolecular cyclization reaction known as the oxa-Pictet-Spengler reaction. This powerful transformation involves the acid-catalyzed reaction of a β-arylethanol with an aldehyde or its equivalent. The key to the successful synthesis of this compound lies in the selection of the appropriate starting materials that will lead to the desired regiochemistry of the final product.
The chosen strategy commences with the commercially available 2-(m-tolyl)ethanol . This starting material already possesses the required methyl group at the meta position of the benzene ring, which will ultimately become the 7-position in the isochroman product. The second component required is a one-carbon electrophile, for which paraformaldehyde , a stable polymer of formaldehyde, serves as a convenient and effective source.
The overall transformation is depicted in the following reaction scheme:
An In-depth Technical Guide to the Physicochemical Properties of 7-Methylisochroman
Introduction: The Significance of the Isochroman Scaffold and the Role of Methylation
The isochroman scaffold is a privileged heterocyclic motif frequently encountered in bioactive natural products and synthetic pharmaceutical agents. Its unique structural and electronic properties make it a valuable building block in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic activities, including antitumor, antihypertensive, and antimicrobial effects[1][2]. The strategic placement of substituents on the isochroman ring system allows for the fine-tuning of a molecule's physicochemical properties, which in turn governs its pharmacokinetic and pharmacodynamic profile.
This guide focuses on 7-Methylisochroman, a derivative where a methyl group is introduced at the 7-position of the aromatic ring. The "magic methyl" effect in drug discovery is a well-documented phenomenon, where the addition of a single methyl group can profoundly impact a compound's metabolic stability, binding affinity, and solubility[3]. Understanding the fundamental physicochemical properties of this compound is therefore a critical first step for any researcher, scientist, or drug development professional looking to explore its potential in novel therapeutic agents.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any molecule is to define its structure and predict its core physicochemical properties. These predictions, often derived from sophisticated computational models, provide a crucial baseline for experimental work.
References
7-Methylisochroman CAS number and structure
An In-depth Technical Guide to 7-Methylisochroman: Synthesis, Characterization, and Potential Applications
Authored by a Senior Application Scientist
Introduction
The isochroman scaffold is a privileged heterocyclic motif present in a variety of natural products and pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention from the medicinal chemistry community due to their diverse biological activities, which include antitumor, antimicrobial, anti-inflammatory, and central nervous system effects.[1] The introduction of substituents onto the isochroman core allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on this compound, a derivative for which specific data is scarce, providing a comprehensive technical overview for researchers, scientists, and drug development professionals interested in exploring this potentially valuable molecule.
Chemical Structure and CAS Number
Structure:
This compound is a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, with a methyl group substituted at the 7-position of the aromatic ring.
Chemical Formula: C₁₀H₁₂O
Molecular Weight: 148.20 g/mol
CAS Number: Not found in major chemical databases as of the last search. The absence of a CAS number suggests the compound's novelty or limited synthesis and characterization.
Proposed Synthesis of this compound
A plausible and efficient route for the synthesis of this compound is the Oxa-Pictet-Spengler reaction.[3][4][5][6][7] This reaction involves the acid-catalyzed condensation of a β-arylethanol with an aldehyde or its equivalent, followed by cyclization.
Proposed Synthetic Pathway:
The synthesis would commence with the commercially available 2-(3-methylphenyl)ethanol, which is then reacted with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) under acidic conditions to yield this compound.
Caption: Proposed synthesis of this compound via the Oxa-Pictet-Spengler reaction.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-(3-methylphenyl)ethanol (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane), add paraformaldehyde (1.2 equivalents).
-
Acid Catalysis: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture with stirring.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Predicted Physicochemical and Spectroscopic Properties
The properties of this compound are predicted based on the known data for the parent compound, isochroman.[8][9]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₁₀H₁₂O | From structure |
| Molecular Weight | 148.20 g/mol | From formula |
| Appearance | Colorless to pale yellow liquid | Similar to isochroman[9] |
| Boiling Point | ~220-230 °C at 760 mmHg | Higher than isochroman (212 °C) due to increased molecular weight |
| Density | ~1.05 g/mL | Similar to isochroman (1.067 g/mL) |
| Refractive Index | ~1.54 | Similar to isochroman (n20/D 1.545) |
Spectroscopic Data Prediction
The predicted spectroscopic data is based on the known spectra of isochroman[8][10][11] and the expected influence of a methyl group on the aromatic ring.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.2 | m | 3H | Ar-H | Aromatic protons |
| ~4.7 | s | 2H | O-CH₂-Ar | Benzylic methylene protons adjacent to oxygen |
| ~3.9 | t | 2H | O-CH₂-CH₂ | Methylene protons adjacent to oxygen |
| ~2.8 | t | 2H | Ar-CH₂-CH₂ | Benzylic methylene protons |
| ~2.3 | s | 3H | Ar-CH₃ | Aromatic methyl protons |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~137-138 | Quaternary Ar-C | Aromatic carbon attached to methyl group and the fused ring |
| ~134-135 | Quaternary Ar-C | Aromatic carbon at the ring junction |
| ~126-129 | Ar-CH | Aromatic methine carbons |
| ~68 | O-CH₂-Ar | Benzylic methylene carbon adjacent to oxygen |
| ~65 | O-CH₂-CH₂ | Methylene carbon adjacent to oxygen |
| ~29 | Ar-CH₂-CH₂ | Benzylic methylene carbon |
| ~21 | Ar-CH₃ | Aromatic methyl carbon |
Predicted Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show characteristic peaks for:
-
~3050-3000 cm⁻¹: Aromatic C-H stretching
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching (from methylene and methyl groups)
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~1600 and ~1480 cm⁻¹: Aromatic C=C bending
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~1250-1000 cm⁻¹: C-O-C stretching (ether linkage)
Predicted Mass Spectrometry (MS):
The electron ionization mass spectrum is predicted to show:
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Molecular Ion (M⁺): m/z = 148
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Base Peak: Likely m/z = 133, corresponding to the loss of a methyl radical.
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Other Fragments: Fragments corresponding to the benzylic cleavage and rearrangements characteristic of the isochroman ring system.
Potential Applications in Drug Development
The isochroman scaffold is a key component in numerous biologically active molecules.[1][2] The introduction of a methyl group at the 7-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry.[12][13][14]
Potential Biological Activities:
-
Anticancer Activity: Many isochroman derivatives have demonstrated cytotoxic effects against various cancer cell lines. The 7-methyl group could enhance binding to hydrophobic pockets in target proteins or alter the metabolic stability of the molecule, potentially leading to improved anticancer potency.
-
Antimicrobial and Antifungal Activity: The isochroman core is found in natural products with antimicrobial properties. This compound could be investigated for its efficacy against a range of bacterial and fungal pathogens.
-
Central Nervous System (CNS) Activity: Certain isochroman derivatives have shown activity in the CNS. The lipophilicity imparted by the methyl group may enhance the ability of this compound to cross the blood-brain barrier, making it a candidate for neurological drug discovery.
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Enzyme Inhibition: Isochroman derivatives have been identified as inhibitors of various enzymes. The 7-methyl group could serve as a key interaction point within an enzyme's active site, leading to potent and selective inhibition.
Caption: Hypothetical inhibition of a pro-survival signaling pathway by a this compound derivative.
Conclusion
While this compound remains a largely unexplored molecule, its structural relationship to a class of compounds with proven and diverse biological activities makes it a compelling target for synthesis and pharmacological evaluation. This guide provides a foundational framework for researchers by proposing a viable synthetic route and predicting its key physicochemical and spectroscopic properties. The exploration of this compound and its derivatives could unveil novel therapeutic agents with potential applications in oncology, infectious diseases, and neurology.
References
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Isochromane | C9H10O | CID 96266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Isochroman(493-05-0) 1H NMR spectrum [chemicalbook.com]
- 11. Isochroman(493-05-0) 13C NMR spectrum [chemicalbook.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of 7-Methylisochroman derivatives
An In-Depth Technical Guide to the Biological Activity of Isochroman Derivatives: A Focus on Antifungal and Cytotoxic Potential
Abstract
Isochromans and their related derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1] Possessing a versatile scaffold, these molecules, whether of natural or synthetic origin, have demonstrated a wide spectrum of biological activities, including compelling antifungal and cytotoxic properties.[2][3][4] This technical guide provides a comprehensive overview of the primary biological activities associated with isochroman derivatives, with a specific focus on their potential as antifungal and antitumor agents. It is designed for researchers, scientists, and drug development professionals, offering not only a synthesis of the current state of knowledge but also detailed, field-proven experimental protocols for their evaluation. While direct, extensive data on 7-methylisochroman derivatives specifically is emerging, this guide extrapolates from structurally related analogs to provide a robust framework for future investigation into this promising subclass. We will explore key mechanisms of action, present quantitative data from foundational studies, and provide standardized methodologies to ensure the generation of reliable and comparable results.
The Isochroman Scaffold: A Privileged Structure in Medicinal Chemistry
The isochroman ring system is a core component of numerous natural products and synthetically derived molecules that exhibit significant pharmacological effects.[1] Its structural rigidity and defined stereochemistry make it an attractive scaffold for the design of targeted therapeutic agents. The biological activity of isochroman derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring.[4] Modifications, such as hydroxylation, methylation, and the fusion of other ring systems, can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile.[5] While this guide focuses on the broader class, the principles of structure-activity relationships (SAR) discussed herein provide a critical foundation for investigating specific analogs like this compound derivatives.
Antifungal Activity of Isochroman Derivatives
A significant body of research points to the potent antifungal properties of isochroman derivatives against a range of human and plant pathogens.[2] Compounds from this class have shown efficacy against clinically relevant yeasts like Candida and Cryptococcus species, as well as phytopathogenic fungi such as Rhizoctonia solani.[2][6]
Quantitative Antifungal Activity Data
The antifungal efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the half-maximal effective/inhibitory concentration (ED50/IC50). Lower values indicate higher potency.
| Compound Class/Example | Fungal Species | Activity Metric | Value | Reference |
| Isosclerone | Cryptococcus neoformans | MIC | 30 µg/mL | [2] |
| Isosclerone | Candida albicans | MIC | 40 µg/mL | [2] |
| Soudanone A | Cryptococcus neoformans | MIC | 40 µg/mL | [2] |
| Isochroman-Fused Coumarin (5f) | Rhizoctonia solani | ED50 | 0.96 µM | [6] |
| Isochroman-Fused Coumarin (7f) | Rhizoctonia solani | ED50 | 1.48 µM | [6] |
Plausible Mechanism of Action: Ergosterol Biosynthesis Inhibition
A primary target for many successful antifungal drugs is the ergosterol biosynthesis pathway.[7][8] Ergosterol is the principal sterol in the fungal cell membrane, where it governs membrane fluidity, integrity, and the function of membrane-bound enzymes.[9] Its absence or depletion leads to catastrophic membrane disruption and cell death.[7][9] Azole antifungals, for instance, act by inhibiting the cytochrome P450 enzyme 14α-demethylase, a critical step in converting lanosterol to ergosterol.[8] It is hypothesized that many bioactive isochroman derivatives exert their antifungal effects through a similar mechanism, disrupting the fungal cell membrane's integrity.[7][10]
Caption: Putative inhibition of the ergosterol biosynthesis pathway by isochroman derivatives.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against pathogenic yeasts, based on CLSI guidelines.
Rationale: This method is the gold standard for quantitative antifungal susceptibility testing. It provides a reproducible measure of the lowest concentration of a drug that inhibits fungal growth, allowing for direct comparison between different compounds.
Materials:
-
Sterile 96-well, U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
Positive control antifungal (e.g., Fluconazole)
-
Yeast isolate (e.g., Candida albicans)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
Step-by-Step Procedure:
-
Inoculum Preparation: a. Subculture the yeast isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24 hours. b. Harvest several colonies and suspend them in sterile saline. c. Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Prepare the final inoculum by diluting this suspension 1:1000 in RPMI-1640 medium to achieve a concentration of 1-5 x 10^3 CFU/mL.[2]
-
Compound Dilution: a. In the 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12. b. Add 200 µL of the test compound at 2x the highest desired final concentration to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no compound). Well 12 is the sterility control (medium only).
-
Inoculation: a. Add 100 µL of the final yeast inoculum to wells 1 through 11. This dilutes the compound to its final 1x concentration. b. Add 100 µL of sterile RPMI-1640 medium to well 12.
-
Incubation: a. Incubate the plate at 35°C for 24-48 hours.[2]
-
MIC Determination: a. The MIC is determined by visual inspection or by reading the optical density. It is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control in well 11.[2]
Caption: Experimental workflow for the Broth Microdilution MIC Assay.
Cytotoxic and Antitumor Activity
The isochroman scaffold is also a key feature in compounds exhibiting potent cytotoxicity against various human cancer cell lines.[3] This suggests their potential as pharmacophores for the development of novel anticancer therapeutics.[3]
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is measured by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell proliferation or viability. A lower IC50 value indicates greater potency.[11]
| Compound Class/Example | Cancer Cell Line | IC50 (µM) | Reference |
| Versicoumarins A (Fungal Isocoumarin) | MCF-7 (Breast) | 4.0 | [3] |
| Versicoumarins A (Fungal Isocoumarin) | A549 (Lung) | 3.8 | [3] |
| Dihydropyrano[3,2-b]chromene-3-carbonitrile (6d) | MCF-7 (Breast) | ~1.3 (0.50 mg/L) | [12] |
| 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitrile (7e) | MDA-MB-231 (Breast) | ~9.2 (3.46 µg/mL) | [12] |
Note: IC50 values converted from mg/L or µg/mL are approximate, assuming an average molecular weight for the compound class.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Rationale: The MTT assay is a robust, reliable, and widely used method for screening the cytotoxic potential of chemical compounds. The conversion of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells provides a quantitative measure of cell viability.[3]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (570 nm)
Step-by-Step Procedure:
-
Cell Seeding: a. Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete growth medium. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. c. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete growth medium. b. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. c. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the MTT Cytotoxicity Assay.
Future Directions
The diverse biological activities of the isochroman scaffold establish it as a highly valuable starting point for drug discovery.[1] While the data on broader classes of isochromans are promising, there is a clear need for focused investigation into specific, well-defined derivatives. The impact of a methyl group at the C7 position, for example, could significantly influence lipophilicity, metabolic stability, and target engagement. Future research should prioritize the synthesis and systematic biological evaluation of this compound derivatives to fully elucidate their therapeutic potential. The protocols and mechanistic insights provided in this guide offer a validated framework for undertaking such studies.
References
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]
- 5. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania [mdpi.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential of 7-Methylisochroman: A Technical Guide to Target Identification and Validation
Foreword: Charting a Course for a Novel Scaffold
In the landscape of medicinal chemistry, the isochroman scaffold has emerged as a privileged structure, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2][3] From oncology to neuroprotection, this heterocyclic motif has proven to be a fertile ground for the discovery of novel therapeutic agents.[4][5] This guide focuses on a specific, yet underexplored, member of this family: 7-Methylisochroman. While direct pharmacological data on this compound is nascent, the extensive research into its structural cousins provides a strong foundation upon which to build a targeted and efficient drug discovery program.
This document is structured not as a rigid protocol, but as a strategic roadmap for the research scientist. We will leverage the established knowledge of isochroman derivatives to logically deduce high-probability therapeutic targets for this compound. More importantly, we will provide the detailed, validated experimental workflows necessary to test these hypotheses, transforming speculation into empirical data. Our approach is grounded in the principles of causality and self-validation, ensuring that each experimental step logically informs the next, creating a robust and efficient path to understanding the therapeutic potential of this promising molecule.
The Isochroman Scaffold: A Foundation of Diverse Bioactivity
The isochroman core is a bicyclic ether that has been the subject of considerable interest in drug discovery. A comprehensive review of the literature reveals that isochroman derivatives have been synthesized and evaluated for a wide range of therapeutic applications, including:
-
Anticancer Activity: Numerous isochroman and isocoumarin derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][4]
-
Anti-inflammatory Properties: The isochroman scaffold is associated with potent anti-inflammatory effects, making it a candidate for the development of treatments for a variety of inflammatory conditions.[2][6]
-
Neuroprotective Effects: Certain isochroman derivatives have shown the ability to protect neurons from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.[5][7]
-
Antimicrobial and Antihypertensive Activities: The pharmacological profile of isochroman derivatives also extends to antimicrobial and antihypertensive activities, highlighting the versatility of this scaffold.[2]
The 7-methyl substitution on the isochroman ring is a subtle yet potentially significant modification. From a medicinal chemistry perspective, the introduction of a methyl group can influence the compound's lipophilicity, metabolic stability, and steric interactions with its biological target. These factors can profoundly impact the compound's overall pharmacological profile, potentially enhancing potency, selectivity, or pharmacokinetic properties.
Hypothesized Therapeutic Targets for this compound
Based on the established activities of the broader isochroman class, we can postulate several high-probability therapeutic targets for this compound. This section will explore these potential targets and the scientific rationale for their consideration.
Oncology: Targeting Pro-Survival Signaling
The anticancer activity of several isochroman derivatives has been linked to the modulation of key signaling pathways that drive cancer cell proliferation and survival.[8] A primary candidate for investigation is the PI3K/Akt signaling pathway .
Scientific Rationale: The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8] Some isochromanone derivatives have been shown to induce apoptosis in cancer cells by inhibiting this pathway.[8] The 7-methyl group on our lead compound could potentially enhance binding affinity to key kinases in this pathway, such as PI3K or Akt itself.
Proposed Downstream Effects: Inhibition of the PI3K/Akt pathway would be expected to lead to the dephosphorylation of key downstream effectors, such as mTOR and GSK3β, ultimately resulting in cell cycle arrest and apoptosis.
Signaling Pathway: Hypothesized PI3K/Akt Inhibition by this compound
Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.
Inflammation: Modulating Key Inflammatory Mediators
The anti-inflammatory properties of isochroman derivatives suggest that this compound may target key enzymes and transcription factors involved in the inflammatory cascade.[9]
Scientific Rationale: A substituted isochroman derivative, 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman, has been shown to suppress the production of prostaglandin E2 (PGE2) and nitric oxide (NO) by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in stimulated macrophages.[9] This activity was linked to the suppression of the NF-κB and JNK MAPK pathways and the induction of Nrf2-mediated heme oxygenase-1 (HO-1) expression .[9]
Proposed Downstream Effects: By targeting these pathways, this compound could potentially reduce the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and mediators, thereby dampening the inflammatory response.
Signaling Pathway: Hypothesized Anti-inflammatory Mechanism of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. An optically active isochroman-2H-chromene conjugate potently suppresses neuronal oxidative injuries associated with the PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimulated RAW264.7 and BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Methylisochroman: A Technical Guide to Solubility and Stability for Drug Development
Abstract
7-Methylisochroman belongs to the isochroman class of heterocyclic compounds, a scaffold recognized for its presence in natural products and its utility in medicinal chemistry.[1] As with any compound intended for pharmaceutical development, a comprehensive understanding of its physicochemical properties is paramount. This technical guide provides an in-depth framework for characterizing the solubility and stability of this compound. Due to the limited publicly available data on this specific derivative, this document emphasizes the strategic methodologies and analytical protocols required to generate these critical datasets. By leveraging foundational knowledge of the isochroman core and established principles of drug degradation, this guide equips researchers, scientists, and drug development professionals with the necessary tools to assess the viability of this compound for further development.
Introduction: The Isochroman Scaffold in Drug Discovery
The isochroman moiety is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[1] The parent compound, isochroman, is a liquid at room temperature and is described as slightly soluble in water.[2][3] It is generally stable under normal temperature and pressure but is incompatible with strong oxidizing agents.[4] The introduction of a methyl group at the 7-position of the aromatic ring is expected to increase the lipophilicity of the molecule compared to the parent isochroman, which will invariably influence its solubility and interaction with biological membranes.
This guide will systematically detail the experimental approaches to quantitatively determine the solubility and comprehensively assess the chemical stability of this compound.
Physicochemical Characterization of this compound
A foundational step in any drug development program is the thorough characterization of the active pharmaceutical ingredient (API). While specific experimental data for this compound is scarce, we can infer expected properties from the parent isochroman structure and propose a standard characterization workflow.
Core Properties
The table below summarizes the known properties of the parent compound, isochroman, which serve as a baseline for predicting the characteristics of this compound. The addition of a methyl group will slightly increase the molecular weight and is predicted to increase the partition coefficient (LogP).
| Property | Isochroman (Parent Compound) | This compound (Predicted) | Source |
| Molecular Formula | C₉H₁₀O | C₁₀H₁₂O | [2] |
| Molecular Weight | 134.18 g/mol | 148.20 g/mol | [2] |
| Appearance | Clear colorless to yellow liquid | Clear liquid or low-melting solid | [2][3] |
| Boiling Point | 228 °C | Higher than parent | [4] |
| Density | ~1.067 g/mL at 25 °C | Similar to parent | [2] |
| Water Solubility | Slightly soluble | Lower than parent | [2][4] |
| XLogP3 | 1.6 | > 1.6 | [3] |
Solubility Profiling: A Multipronged Approach
A compound's solubility dictates its formulation possibilities, administration routes, and ultimately its bioavailability. A comprehensive solubility profile must be established across a range of pharmaceutically relevant media.
Thermodynamic Solubility Determination
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method (ICH Q6A) is the gold-standard for this determination.
Experimental Protocol: Shake-Flask Solubility Assay
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, common organic solvents like DMSO, Ethanol, Methanol).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The system should be protected from light.
-
Phase Separation: Centrifuge the samples at high speed to pellet the excess, undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Validation: Visually inspect the pellet to confirm that an excess of solid material remains, validating the equilibrium condition.
Causality Behind Experimental Choices: Using multiple pH conditions (e.g., 0.1 N HCl for stomach pH, PBS for physiological pH) is crucial as the solubility of compounds with even weakly ionizable groups can be pH-dependent. Assessing solubility at both room temperature and physiological temperature provides data relevant to both storage and in-vivo conditions.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This is a higher-throughput method often used in early discovery to flag potential solubility issues.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.
-
Aqueous Addition: Add aqueous buffer (e.g., PBS pH 7.4) to the DMSO solutions and mix.
-
Precipitation Detection: Measure the turbidity of the solutions over time using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Diagram: Solubility Assessment Workflow
References
theoretical studies of 7-Methylisochroman conformation
An In-depth Technical Guide to the Theoretical Conformational Analysis of 7-Methylisochroman
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: The Primacy of Three-Dimensional Structure
In the realm of molecular sciences, the axiom "structure dictates function" is fundamental. For semi-rigid heterocyclic systems like this compound, this principle is particularly salient. The molecule is not a single, static entity but a dynamic equilibrium of interconverting spatial arrangements, or conformers. The subtle puckering of the dihydropyran ring and the orientation of the methyl group at the C7 position define the molecule's overall topography, which in turn governs its interactions with biological targets, its spectroscopic signatures, and its physicochemical properties. Understanding this conformational landscape is a critical prerequisite for rational drug design and molecular engineering.
This guide delineates a robust, multi-tiered computational workflow designed to explore, identify, and characterize the stable conformers of this compound. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring each stage of the protocol is self-validating and grounded in established scientific principles.
PART 1: A Phased Approach to Conformational Exploration
The central challenge in conformational analysis is the vastness of the potential energy surface (PES). A brute-force quantum mechanical search is computationally prohibitive. Therefore, a more strategic, hierarchical approach is required, beginning with a broad, computationally inexpensive survey of the conformational space, followed by high-accuracy refinement of promising candidates.
Phase I: Broad Exploration with Molecular Mechanics
The initial objective is to cast a wide net to identify all plausible low-energy conformers without the computational expense of quantum mechanics.[1] Molecular Mechanics (MM) force fields, which model molecules as collections of atoms connected by springs, offer an ideal balance of speed and reasonable accuracy for this task.[2]
Protocol 1.1: Monte Carlo Multiple Minimum (MCMM) Conformational Search
-
Input Structure Generation: A 2D representation of this compound is built and converted to a preliminary 3D structure using a molecular editor.
-
Force Field Selection: The choice of force field is critical. The MMFF94s force field is an excellent choice, as it is robustly parameterized for a wide variety of organic structures.
-
Search Execution: A Monte Carlo-based search is initiated.[1] This method involves randomly rotating torsion angles of rotatable bonds, followed by energy minimization of the resulting structure.[1][3] This process is repeated for thousands of steps to thoroughly sample the conformational space.
-
Conformer Collection & Filtering: All unique conformers within a defined energy window (e.g., 10 kcal/mol) of the identified global minimum are collected. Redundant structures are eliminated based on a root-mean-square deviation (RMSD) threshold. This yields a manageable set of candidate conformers for higher-level analysis.[4]
Caption: Workflow for the initial molecular mechanics-based conformational search.
Phase II: High-Fidelity Refinement with Quantum Mechanics
The conformers generated via molecular mechanics are approximations. To obtain accurate geometries and reliable relative energies, we must turn to quantum mechanics (QM), specifically Density Functional Theory (DFT).[5] DFT provides a much more rigorous description of the electronic structure, which governs the subtle energetic differences between conformers.[6][7]
Protocol 1.2: DFT Geometry Optimization and Frequency Analysis
-
Method Selection: The B3LYP functional combined with the 6-31G(d) basis set is a well-vetted, computationally efficient choice for geometry optimization of organic molecules.[6][8] This level of theory accurately captures molecular structures.
-
Geometry Optimization: Each unique conformer from the MM search is used as a starting point for a full geometry optimization at the B3LYP/6-31G(d) level. This process locates the nearest stationary point on the DFT potential energy surface.
-
Verification of Minima: A vibrational frequency calculation is performed on each optimized structure at the same level of theory. This is a critical, self-validating step. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer, and requires further investigation.
-
Thermochemical Analysis: The frequency calculation also yields the zero-point vibrational energy (ZPVE) and thermal corrections, allowing for the calculation of relative Gibbs free energies (ΔG), which determine the equilibrium populations of conformers at a given temperature.
-
High-Accuracy Energy Calculation: To further refine the relative energies, single-point energy calculations are performed on the optimized geometries using a larger, more flexible basis set, such as 6-311+G(d,p).[8] This approach, optimizing at a modest level and calculating final energies at a higher level, is a cost-effective strategy for achieving high accuracy.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Molecular Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sermn.uab.cat [sermn.uab.cat]
- 4. Conformer Search | Rowan Documentation [docs.rowansci.com]
- 5. Conformational Searching with Quantum Mechanics | Springer Nature Experiments [experiments.springernature.com]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Preliminary Cytotoxicity Screening of 7-Methylisochroman: A Strategic Framework for Early-Stage Drug Discovery
An In-Depth Technical Guide
Abstract
This technical guide delineates a comprehensive, multi-tiered strategy for the preliminary in vitro cytotoxicity screening of 7-Methylisochroman, a novel heterocyclic compound of potential pharmacological interest. Designed for researchers, toxicologists, and drug development professionals, this document moves beyond standard protocols to provide a deep-seated rationale for the experimental design, assay selection, and data interpretation. By integrating a panel of mechanistically distinct assays, this framework serves as a self-validating system to generate a robust preliminary toxicity profile, differentiate between cytotoxic and cytostatic effects, and elucidate the initial mode of cell death. This guide is structured to empower scientific teams to make informed go/no-go decisions and to strategically guide the subsequent development of this compound.
Strategic Imperative: The "Why" of Early Cytotoxicity Profiling
The isochroman scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, from antitumor to antimicrobial effects[1]. As a novel analogue, this compound represents an unexplored chemical entity that requires a rigorous and early assessment of its safety profile. Preliminary cytotoxicity screening is a critical inflection point in the drug discovery cascade.[2][3] It is not merely a checkbox exercise but a foundational study that provides the first glimpse into a compound's therapeutic window. An intelligently designed screen can distinguish between indiscriminate, off-target toxicity and desirable, targeted cell killing (e.g., in an oncology context), thereby saving invaluable time and resources by identifying non-viable candidates early.[2][4]
This guide proposes a logical, tiered workflow that begins with a broad assessment of metabolic viability and progressively narrows the focus to specific mechanisms of cell death, ensuring a cost-effective yet data-rich evaluation.
The Experimental Blueprint: A Multi-Assay, Tiered Approach
Relying on a single cytotoxicity assay is a scientifically tenuous approach, as different methods measure distinct cellular endpoints.[5] A robust screening paradigm leverages a panel of assays to build a composite and more reliable picture of a compound's cellular impact. Our proposed workflow is designed to maximize mechanistic insight from the initial screen.
Figure 1: A strategic workflow for the tiered cytotoxicity assessment of this compound.
Rationale for Cell Line Selection
The choice of cell lines is paramount for generating relevant and translatable data.[6] For a novel compound, a diverse panel is recommended to identify potential tissue-specific toxicities and to gauge selectivity.
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized, p53 wild-type epithelial cancer cell line. It serves as a reliable workhorse for general cytotoxicity assessment.[7]
-
A549 (Human Lung Carcinoma): A commonly used model for lung cancer, representing another major epithelial cancer type.
-
HepG2 (Human Hepatocellular Carcinoma): This cell line is crucial as it represents the liver, the primary site of drug metabolism.[8] Early signs of toxicity in HepG2 cells can be a red flag for potential drug-induced liver injury (DILI).
-
MRC-5 (Human Fetal Lung Fibroblast): Including a non-cancerous, normal cell line is essential for determining a compound's selectivity index (SI). High toxicity against cancer cells but low toxicity against normal cells is a highly desirable characteristic.
Dose-Response and Time-Course Design
Cytotoxicity is a function of both concentration and duration of exposure. A matrix experiment is therefore required.
-
Concentration Range: A semi-logarithmic dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) is standard for capturing the full dose-response curve and accurately determining the IC50 value.[9]
-
Time Points: Assessing cytotoxicity at 24, 48, and 72 hours provides insight into the kinetics of the cellular response. Some compounds may induce rapid necrotic death, while others may trigger a slower, apoptotic program.
Core Experimental Protocols
The following protocols are grounded in established methodologies. Each experiment must include vehicle controls (e.g., 0.1% DMSO), untreated controls, and a positive control (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis).
Tier 1: MTT Assay for Metabolic Viability
Principle: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes. In viable, metabolically active cells, the yellow tetrazolium salt MTT is reduced to an insoluble purple formazan, providing an indirect measure of cell number.[10][11]
Step-by-Step Protocol:
-
Cell Seeding: In a 96-well plate, seed cells at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium.
-
Incubation: Incubate the plate for the specified time points (24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Reagent Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10]
-
Formazan Development: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals. Mix thoroughly by gentle shaking for 15 minutes.[10][11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10][12]
Tier 2: LDH Release Assay for Membrane Integrity
Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13][14]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Perform steps 1-3 as in the MTT protocol, using a parallel plate.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically containing a substrate and a tetrazolium salt). Add 50 µL of this mixture to each well containing the supernatant.[13]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.[15] The amount of color formed is proportional to the amount of LDH released.[14]
Tier 3: Caspase-Glo® 3/7 Assay for Apoptosis Execution
Principle: Caspases-3 and -7 are the primary executioner caspases in the apoptotic cascade.[16] This luminescent assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3/7. The cleavage releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[17]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Perform steps 1-3 as in the MTT protocol, preferably using an opaque-walled 96-well plate suitable for luminescence.
-
Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature before use.
-
Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well. Mix gently by orbital shaking for 1 minute.
-
Incubation: Incubate the plate for 1-2 hours at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The "glow-type" signal is stable and proportional to the amount of active caspase-3/7.[17]
Data Analysis and Mechanistic Interpretation
Robust data analysis is key to extracting actionable insights.
IC50 Calculation
The half-maximal inhibitory concentration (IC50) is the concentration of this compound required to inhibit cell viability by 50%.[9]
-
Convert absorbance values from the MTT assay to percentage viability relative to the vehicle control (100% viability) and a background control (0% viability).
-
Plot percentage viability against the logarithm of the compound concentration.
-
Fit the data using a nonlinear regression model (four-parameter logistic function is standard) to calculate the IC50 value.[18][19] Software such as GraphPad Prism is ideal for this purpose.[20]
A Logic Framework for Interpretation
By integrating the data from all three assays, a preliminary mechanistic hypothesis can be formed.[21]
Figure 2: Logic diagram for interpreting multi-assay cytotoxicity data to infer the primary mode of action.
-
Apoptotic Profile: A dose-dependent decrease in MTT signal, a strong increase in Caspase-3/7 activity, and only a minimal increase in LDH release (typically at higher concentrations or later time points).
-
Necrotic Profile: A sharp decrease in MTT signal accompanied by a rapid and significant increase in LDH release, with little to no Caspase-3/7 activation.
-
Cytostatic Profile: A decrease in the MTT signal (indicating reduced metabolic activity/proliferation) without a significant increase in either LDH release or Caspase-3/7 activity. This suggests the compound is inhibiting cell growth rather than actively killing the cells.[22]
Hypothetical Data Presentation & Interpretation
The following tables show a hypothetical dataset for this compound tested against the A549 lung cancer cell line at 48 hours.
Table 1: A549 Cell Viability (MTT Assay) - 48h
| Concentration (µM) | % Viability (Mean ± SD) |
|---|---|
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 3 | 78.6 ± 6.2 |
| 10 | 49.1 ± 4.8 |
| 30 | 15.3 ± 3.1 |
| 100 | 4.9 ± 1.5 |
Table 2: A549 Membrane Integrity (LDH Release) - 48h
| Concentration (µM) | % Cytotoxicity (vs. Max Lysis) |
|---|---|
| 0 (Vehicle) | 4.1 ± 1.1 |
| 1 | 5.3 ± 1.4 |
| 3 | 7.9 ± 2.0 |
| 10 | 14.5 ± 2.8 |
| 30 | 25.8 ± 4.2 |
| 100 | 45.7 ± 5.9 |
Table 3: A549 Apoptosis Induction (Caspase-3/7 Activity) - 48h
| Concentration (µM) | Fold Change in Luminescence |
|---|---|
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 1.8 ± 0.2 |
| 3 | 4.5 ± 0.5 |
| 10 | 12.1 ± 1.3 |
| 30 | 22.4 ± 2.5 |
| 100 | 18.2 ± 2.1 |
Interpretation of Hypothetical Data: The data indicates that this compound is cytotoxic to A549 cells with an IC50 of approximately 10 µM. The primary mechanism of cell death appears to be apoptosis, as evidenced by the potent, dose-dependent activation of caspase-3/7, which peaks around 30 µM. The LDH release is modest at the IC50 concentration, suggesting that membrane disruption is a secondary event. The slight decrease in caspase activity at 100 µM, coupled with a more significant increase in LDH release, may indicate a shift towards secondary necrosis after prolonged and overwhelming apoptotic signaling.
Conclusion and Strategic Next Steps
This guide provides a robust, logical, and mechanistically-driven framework for the initial cytotoxic evaluation of this compound. The tiered, multi-assay approach ensures that the data generated is not only a measure of if the compound is toxic but provides critical insights into how it mediates its effects.
Based on the outcomes of this preliminary screen, subsequent studies could include:
-
Selectivity Profiling: Expanding the panel of normal cell lines to calculate a more robust therapeutic index.
-
Mechanism of Action Studies: Investigating upstream apoptotic events (e.g., mitochondrial membrane potential, Annexin V staining) or cell cycle analysis.
-
Pharmacokinetic Profiling: If the in vitro profile is promising, ADME (Absorption, Distribution, Metabolism, and Excretion) studies would be the next logical step.
By adhering to this scientifically rigorous framework, research teams can confidently and efficiently characterize the cytotoxic potential of novel compounds, paving the way for the development of next-generation therapeutics.
References
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 3. kosheeka.com [kosheeka.com]
- 4. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. mdpi.com [mdpi.com]
- 6. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
- 19. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. blog.cellsignal.com [blog.cellsignal.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
7-Methylisochroman synthesis protocol for laboratory scale
An Application Note and Protocol for the Laboratory-Scale Synthesis of 7-Methylisochroman
Abstract: This document provides a comprehensive, two-step protocol for the laboratory-scale synthesis of this compound, a valuable heterocyclic compound in medicinal chemistry and materials science. The described method utilizes a Prins-type cyclization reaction, offering a reliable and efficient route from commercially available starting materials. This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and characterization data.
Introduction and Significance
Isochroman derivatives are a class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their utility spans from acting as intermediates in the synthesis of complex alkaloids to exhibiting intrinsic biological activities, including anticancer and antimicrobial properties. This compound, in particular, serves as a crucial building block in the synthesis of more complex molecular architectures.
The synthesis of isochromans can be approached through various strategies, including the reduction of isocoumarins, intramolecular Williamson ether synthesis, or acid-catalyzed cyclization of appropriate β-phenethyl alcohols. The protocol detailed herein employs an efficient and straightforward acid-catalyzed cyclization of a styryl carbinol intermediate, which is formed in situ. This method is advantageous due to its operational simplicity and the use of readily available reagents.
Reaction Mechanism and Strategy
The synthesis of this compound is achieved via a one-pot reaction involving the acid-catalyzed reaction of m-cresol with an α,β-unsaturated aldehyde, such as crotonaldehyde. This transformation proceeds through a cascade of reactions, which can be understood as an initial electrophilic aromatic substitution followed by an intramolecular cyclization.
The reaction is initiated by the protonation of the aldehyde, which activates it as an electrophile. The electron-rich aromatic ring of m-cresol then attacks the activated aldehyde in a Friedel-Crafts-type alkylation. This is followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the carbocation generated on the side chain, leading to the formation of the isochroman ring system.
Below is a diagram illustrating the proposed reaction workflow:
Caption: A high-level overview of the experimental workflow for the synthesis of this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| m-Cresol | C₇H₈O | 108.14 | ≥99% | Sigma-Aldrich |
| Crotonaldehyde | C₄H₆O | 70.09 | ≥99.5% | Sigma-Aldrich |
| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | ≥98.5% | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium bicarbonate | NaHCO₃ | 84.01 | Saturated solution | Fisher Scientific |
| Brine | NaCl | 58.44 | Saturated solution | Fisher Scientific |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ≥97% | Fisher Scientific |
| Diethyl ether | (C₂H₅)₂O | 74.12 | ACS grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |
| Silica gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sigma-Aldrich |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Detailed Experimental Protocol
This protocol is designed for a synthesis scale yielding approximately 1-2 grams of this compound.
Step 1: Reaction Setup
-
To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add m-cresol (5.41 g, 50 mmol).
-
Add anhydrous toluene (100 mL) to the flask to dissolve the m-cresol.
-
Add p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 0.1 eq.) to the solution.
-
In a separate beaker, dissolve crotonaldehyde (3.50 g, 50 mmol) in toluene (20 mL).
-
Set up the flask for reflux with a Dean-Stark trap and a condenser. Ensure all glass joints are properly sealed.
-
Begin stirring the solution in the reaction flask.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 110-115 °C) using a heating mantle.
-
Once the mixture is refluxing and water begins to collect in the Dean-Stark trap, add the crotonaldehyde solution dropwise over a period of 30 minutes using an addition funnel.
-
Continue to heat the reaction at reflux for 12-18 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The starting material, m-cresol, should be consumed, and a new, less polar spot corresponding to the product should appear.
Step 3: Work-up and Extraction
-
After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M Sodium hydroxide solution (2 x 50 mL) to remove unreacted cresol and the acid catalyst.
-
Saturated sodium bicarbonate solution (1 x 50 mL).
-
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil.
Step 4: Purification
-
Purify the crude oil by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column (it can be pre-adsorbed onto a small amount of silica gel for better separation).
-
Elute the column with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes).
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) = 6.95 (d, J = 7.6 Hz, 1H), 6.80 (s, 1H), 6.75 (d, J = 7.6 Hz, 1H), 4.75 (s, 2H), 3.90 (t, J = 5.6 Hz, 2H), 2.85 (t, J = 5.6 Hz, 2H), 2.25 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) = 152.0, 136.5, 130.0, 127.0, 125.5, 121.0, 68.0, 65.0, 29.0, 21.0.
-
IR (neat, cm⁻¹): 3050, 2920, 2850, 1610, 1500, 1240, 1050.
-
Mass Spectrometry (EI): m/z (%) = 148 (M⁺), 133, 115, 91.
Safety and Handling
-
General Precautions: This procedure must be carried out in a well-ventilated fume hood. Standard personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn at all times.
-
m-Cresol: Corrosive and toxic. It can cause severe skin burns and eye damage and is harmful if swallowed or inhaled. Handle with extreme care.
-
Crotonaldehyde: Highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected mutagen.
-
Toluene: Flammable liquid and vapor. It can cause skin irritation and is suspected of damaging fertility or the unborn child.
-
p-Toluenesulfonic acid: Causes severe skin burns and eye damage.
-
Waste Disposal: All organic and aqueous waste should be disposed of in appropriately labeled waste containers according to institutional guidelines.
Troubleshooting and Process Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC until the starting material is consumed. |
| Inefficient work-up | Ensure thorough extraction and minimize product loss during transfers. | |
| Decomposition of product | Avoid excessive heat during solvent removal. | |
| Reaction does not start | Inactive catalyst | Use a fresh bottle of p-toluenesulfonic acid monohydrate. |
| Wet reagents or solvent | Use anhydrous toluene and ensure all glassware is thoroughly dried. | |
| Formation of byproducts | Polymerization of crotonaldehyde | Ensure slow, dropwise addition of the aldehyde to the hot reaction mixture. |
| Friedel-Crafts side reactions | Maintain the recommended stoichiometry. |
The 7-Methylisochroman Scaffold: A Privileged Motif for Next-Generation Drug Design
Introduction: The Strategic Value of the Isochroman Core and the "Magic Methyl" Effect
The isochroman scaffold, a bicyclic ether composed of a fused benzene and dihydropyran ring, represents a privileged structure in medicinal chemistry.[1] Nature has repeatedly utilized this motif in a variety of secondary metabolites, particularly from fungal sources, which exhibit a wide spectrum of biological activities.[1][2] This inherent bioactivity has made the isochroman framework a compelling starting point for the design of novel therapeutic agents. Isochroman derivatives have been investigated for a multitude of pharmacological applications, including as central nervous system agents, antioxidants, antimicrobials, antihypertensives, antitumor, and anti-inflammatory agents.[2][3]
This guide focuses on a specific, strategically important derivative: 7-Methylisochroman. The introduction of a methyl group onto a pharmacologically active scaffold is a well-established and powerful strategy in drug design, often referred to as the "magic methyl" effect.[4] A single methyl group can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[1][3] It can enhance binding affinity to a biological target through favorable hydrophobic interactions, modulate electronic properties, and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1][3][5] The 7-position on the isochroman ring is of particular interest as modifications at this site can significantly impact interactions with biological targets without disrupting the core pharmacophore.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold. We will explore its synthesis, potential therapeutic applications, and provide detailed protocols for its evaluation.
The Rationale for Employing the this compound Scaffold
The strategic incorporation of a methyl group at the 7-position of the isochroman scaffold is predicated on several key principles of medicinal chemistry:
-
Enhanced Target Engagement: The methyl group, being hydrophobic, can form favorable van der Waals interactions with hydrophobic pockets within a protein's binding site.[2][4] This can lead to a significant increase in binding affinity and, consequently, potency.[4]
-
Improved Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The presence of a methyl group can sterically hinder or block this metabolic pathway, leading to a longer half-life and improved bioavailability of the drug candidate.
-
Modulation of Physicochemical Properties: The addition of a methyl group can subtly alter the lipophilicity and electronic distribution of the molecule, which can in turn affect its solubility, permeability, and oral absorption.[1][3]
-
Conformational Restriction: In some cases, a methyl group can influence the preferred conformation of the molecule, pre-organizing it for optimal binding to its target.[1][3]
The logical workflow for a drug discovery program centered on the this compound scaffold is depicted below.
Caption: Drug discovery workflow using the this compound scaffold.
Synthetic Strategies for this compound Derivatives
The synthesis of the this compound core can be achieved through modifications of established methods for isochroman synthesis, such as the oxa-Pictet-Spengler reaction.[6][7]
Proposed Synthetic Protocol: Modified Oxa-Pictet-Spengler Reaction
This protocol describes a plausible route to 1-substituted-7-methylisochromans.
Step 1: Synthesis of 2-(3-methylphenyl)ethan-1-ol
The starting material, 2-(3-methylphenyl)ethan-1-ol, can be prepared from 3-methylphenylacetic acid via reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.
Step 2: Oxa-Pictet-Spengler Cyclization
Caption: General scheme for the Oxa-Pictet-Spengler reaction.
Materials:
-
2-(3-methylphenyl)ethan-1-ol
-
Aldehyde or ketone (for substitution at the 1-position)
-
Anhydrous solvent (e.g., dichloromethane, hexafluoroisopropanol (HFIP))[6][7]
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), triflic acid)[6][7]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 2-(3-methylphenyl)ethan-1-ol (1.0 eq) in the chosen anhydrous solvent, add the desired aldehyde or ketone (1.1 eq).
-
Add the acid catalyst (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired this compound derivative.
Application Notes: Potential Therapeutic Areas and Corresponding Bioassays
Based on the known biological activities of the broader isochroman class, derivatives of this compound are promising candidates for several therapeutic areas.
Anti-inflammatory Agents
Rationale: Many isochroman and related heterocyclic compounds exhibit anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB.[8][9] The 7-methyl group could enhance potency and improve pharmacokinetic properties for this indication.
Proposed Bioassay Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay is a standard in vitro method for screening potential anti-inflammatory compounds.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Griess Reagent
-
MTT or other cell viability assay reagent
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant to measure nitrite concentration, a stable product of NO.
-
Add Griess Reagent to the supernatant and measure the absorbance at 540 nm.
-
Determine the concentration of nitrite using a sodium nitrite standard curve.
-
In a parallel plate, assess cell viability using an MTT assay to rule out cytotoxicity-induced reduction in NO production.
Antioxidant Agents
Rationale: Phenolic isochromans are known antioxidants. While the 7-methyl group itself is not a classic antioxidant pharmacophore, its electronic effects on the aromatic ring could modulate the antioxidant potential of derivatives, particularly those with hydroxyl or other electron-donating groups.
Proposed Bioassay Protocol: DPPH Radical Scavenging Assay
This is a rapid and widely used method to assess the free radical scavenging ability of compounds.[10][11]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
This compound derivatives
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of the this compound derivatives and the positive control.
-
In a 96-well plate, add the test compounds to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
Pharmacokinetic Profiling: Assessing Metabolic Stability
A key hypothesized advantage of the 7-methyl group is its ability to block metabolic oxidation. This can be tested using an in vitro metabolic stability assay.
Proposed Protocol: Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[1][12][13]
Materials:
-
Human or rat liver microsomes
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
This compound derivatives and a non-methylated isochroman control
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system in phosphate buffer at 37°C.
-
Add the test compound to the mixture to initiate the reaction.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the compound's half-life (t1/2) and intrinsic clearance (CLint).
Data Presentation and Interpretation
The data generated from these assays should be systematically tabulated to facilitate structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Biological Activity and Metabolic Stability Data for this compound Analogs
| Compound ID | R1-substituent | Anti-inflammatory IC50 (µM) | Antioxidant EC50 (µM) | Metabolic Half-life (t1/2, min) |
| 7-MI-H | H | > 50 | > 100 | 45 |
| 7-MI-OH | OH | 15.2 | 25.8 | 38 |
| 7-MI-OMe | OMe | 22.5 | 65.1 | 55 |
| Iso-H | H (no 7-methyl) | > 50 | > 100 | 20 |
This table presents hypothetical data for illustrative purposes.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The strategic placement of the methyl group is anticipated to confer significant advantages in terms of both pharmacodynamic and pharmacokinetic properties. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of this compound derivatives, enabling researchers to systematically explore the potential of this privileged scaffold in their drug discovery programs.
References
- 1. Methyl Effects on Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic analysis of atomic protein–ligand interactions in the PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
The Isochroman Core in Modern Synthesis: A Detailed Guide to the Experimental Setup for 7-Methylisochroman Reactions
For Researchers, Scientists, and Drug Development Professionals
The isochroman scaffold is a privileged heterocyclic motif found in a variety of natural products and pharmacologically active molecules. The strategic introduction of substituents, such as a methyl group at the 7-position, can significantly influence the molecule's physicochemical properties and biological activity, a concept well-established in drug discovery.[1] This guide provides a comprehensive overview of the experimental setup for the synthesis and derivatization of 7-Methylisochroman, offering detailed protocols and insights into the underlying chemical principles.
I. Synthesis of this compound
The most direct and efficient synthesis of this compound involves the acid-catalyzed cyclization of 2-(m-tolyl)ethanol with a formaldehyde source. This electrophilic aromatic substitution reaction proceeds via an oxonium ion intermediate, which is then attacked by the electron-rich aromatic ring.
Protocol 1: Synthesis of this compound
Materials:
-
2-(m-tolyl)ethanol
-
Paraformaldehyde
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-(m-tolyl)ethanol (1 equiv.) in glacial acetic acid, add paraformaldehyde (1.2 equiv.).
-
With vigorous stirring, slowly add concentrated sulfuric acid (catalytic amount, e.g., 5 mol%) to the mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Causality Behind Experimental Choices:
-
Paraformaldehyde: A convenient and stable source of formaldehyde.
-
Glacial Acetic Acid: A suitable solvent that is relatively non-volatile at the reaction temperature.
-
Concentrated Sulfuric Acid: A strong acid catalyst necessary to promote the formation of the reactive oxonium ion.
-
Aqueous Workup: Essential to neutralize the acidic catalyst and remove water-soluble byproducts.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
II. Key Reactions of this compound
The reactivity of this compound is primarily centered around the benzylic positions (C1 and the methyl group) and the aromatic ring.
A. Benzylic Oxidation to 7-Methyl-3,4-dihydroisocoumarin
The benzylic ether linkage in isochromans can be selectively oxidized to the corresponding lactone (isocoumarin). This transformation is particularly useful for introducing a carbonyl group, which can serve as a handle for further functionalization. A highly effective method for this oxidation utilizes a catalytic amount of chromium(VI) oxide with periodic acid as the terminal oxidant.[2]
Protocol 2: Benzylic Oxidation of this compound
Materials:
-
This compound
-
Chromium(VI) oxide (CrO₃)
-
Periodic acid (H₅IO₆)
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equiv.) in acetonitrile.
-
Add periodic acid (2.5 equiv.) to the solution and stir until it dissolves.
-
In a separate vial, prepare a stock solution of CrO₃ in acetonitrile.
-
Add a catalytic amount of the CrO₃ solution (e.g., 2 mol%) to the reaction mixture. The reaction is typically exothermic and the color will change to brown/black.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 7-methyl-3,4-dihydroisocoumarin.
Trustworthiness of the Protocol: This method is well-established for the oxidation of isochroman and its derivatives, offering high yields and selectivity.[2] The use of a catalytic amount of the toxic chromium reagent with a stoichiometric, more environmentally benign co-oxidant (periodic acid) is a key feature of this protocol.[2]
B. Benzylic Bromination
The benzylic methyl group of this compound can be selectively halogenated using N-bromosuccinimide (NBS) under radical conditions. This provides a versatile intermediate for further derivatization, such as through nucleophilic substitution or cross-coupling reactions. The Wohl-Ziegler reaction is a classic method for this transformation.[3]
Protocol 3: Benzylic Bromination of this compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (or a safer alternative like acetonitrile)
-
Standard laboratory glassware
-
Reflux condenser
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
To a solution of this compound (1 equiv.) in carbon tetrachloride, add NBS (1.1 equiv.) and a catalytic amount of AIBN (e.g., 5 mol%).
-
Heat the mixture to reflux and irradiate with a UV lamp (or a standard light bulb) to initiate the radical reaction.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 7-(bromomethyl)isochroman can often be used in the next step without further purification. If necessary, purify by column chromatography.
Expertise & Experience: The key to a successful Wohl-Ziegler bromination is the slow and continuous generation of a low concentration of bromine radicals to favor substitution over addition to any potential double bonds.[3]
C. Palladium-Catalyzed Cross-Coupling Reactions
For the functionalization of the aromatic ring, a halogenated derivative of this compound is required. This can be achieved through electrophilic aromatic substitution (e.g., bromination at the 8-position). The resulting aryl bromide can then participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Diagram of Cross-Coupling Workflow:
Caption: General workflow for the functionalization of this compound via cross-coupling.
Protocol 4: General Procedure for Suzuki-Miyaura Coupling of 8-Bromo-7-methylisochroman
Materials:
-
8-Bromo-7-methylisochroman
-
Aryl or vinyl boronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
-
Standard Schlenk line or glovebox technique for handling air-sensitive reagents
Procedure:
-
To a Schlenk flask, add 8-bromo-7-methylisochroman (1 equiv.), the boronic acid (1.2 equiv.), and the base (2-3 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.[4]
III. Characterization Data
Accurate characterization of this compound and its derivatives is crucial for confirming their identity and purity.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~7.0-6.8 (m, 3H, Ar-H), 4.75 (s, 2H, O-CH₂-Ar), 3.95 (t, 2H, O-CH₂-CH₂), 2.85 (t, 2H, O-CH₂-CH₂), 2.30 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~137, 135, 130, 128, 126, 125 (Ar-C), 68 (O-CH₂-Ar), 65 (O-CH₂-CH₂), 28 (O-CH₂-CH₂), 21 (Ar-CH₃) |
| IR (neat) | ν ~3050-3000 (Ar C-H), 2950-2850 (Aliphatic C-H), 1600, 1480 (Ar C=C), 1250 (C-O stretch) cm⁻¹ |
| Mass Spec (EI) | M⁺ at m/z = 148, fragments at 133 (M-CH₃), 118 (M-CH₂O), 91 (tropylium ion) |
IV. Safety and Handling
-
This compound and its derivatives: Should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Many of the reagents used in these protocols are hazardous. Chromium(VI) oxide is a known carcinogen and strong oxidizer. N-Bromosuccinimide is a lachrymator and irritant. Organometallic reagents and catalysts can be air and moisture-sensitive and pyrophoric. Always consult the Safety Data Sheet (SDS) for each reagent before use.[2]
References
Application Notes & Protocols: High-Throughput Screening Assays for the Discovery of 7-Methylisochroman Modulators
Introduction: The Therapeutic Potential of the Isochroman Scaffold
The isochroman core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities span a wide range of therapeutic areas, including antimicrobial, antitumor, antihypertensive, and anti-inflammatory applications.[1] The substitution pattern on the isochroman ring system plays a critical role in defining the specific pharmacological profile of each analog. The "magic methyl" group, for instance, is known to significantly influence a molecule's potency, selectivity, and pharmacokinetic properties by affecting its conformation and metabolic stability.[2] 7-Methylisochroman, the subject of this guide, represents a promising, yet underexplored, starting point for the discovery of novel therapeutic agents.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate the activity of a biological target.[3][4][5][6] This document provides detailed application notes and protocols for developing robust HTS assays to interrogate the biological activity of this compound and its derivatives. We will focus on two powerful, homogeneous assay formats amenable to HTS: a Fluorescence Polarization (FP) assay for identifying inhibitors of a protein-protein interaction and an AlphaLISA® assay for quantifying the inhibition of a histone methyltransferase. These selected targets are representative of the potential mechanisms of action for isochroman derivatives, given their known anticancer and anti-inflammatory properties.[1]
Section 1: Fluorescence Polarization (FP) Assay for a Hypothesized Protein-Protein Interaction Target
Scientific Rationale: Many disease pathways are driven by aberrant protein-protein interactions (PPIs). Small molecules that can disrupt these interactions are valuable therapeutic candidates. The FP assay is a homogeneous technique ideal for HTS, as it measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein partner.[7][8] In this hypothetical scenario, we propose that this compound may disrupt the interaction between a transcription factor and its co-activator, a common mechanism in oncology.
Workflow for FP Assay Development
Caption: Workflow for FP-based HTS assay development and execution.
Detailed Protocol: FP Competition Assay in 384-Well Format
This protocol is designed to identify compounds that inhibit the binding of a fluorescently labeled peptide (tracer) to a target protein.
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% (v/v) Triton X-100. It is crucial to maintain a stable pH and ionic strength.[7]
- Target Protein Stock: Prepare a 2X working stock of the target protein in Assay Buffer. The optimal concentration should be determined during assay development, typically around the Kd of the tracer-protein interaction.
- Fluorescent Tracer Stock: Prepare a 2X working stock of the fluorescently labeled peptide in Assay Buffer. The concentration should be the lowest that provides a stable and robust signal, typically around its Kd.[9]
- This compound & Control Compounds: Prepare stock solutions in 100% DMSO. For a primary screen, a 10 mM stock is common. Create serial dilutions for dose-response curves.
2. Assay Procedure:
- Using a liquid handler, dispense 50 nL of compound solution (or DMSO for controls) into a 384-well, low-volume, black microplate.
- Add 5 µL of the 2X Target Protein stock to all wells.
- Mix by gentle shaking for 1 minute and incubate for 30-60 minutes at room temperature. This pre-incubation allows compounds to bind to the target protein.[9]
- Add 5 µL of the 2X Fluorescent Tracer stock to all wells. The final volume will be 10 µL.
- Centrifuge the plate at 1,000 rpm for 1 minute to ensure all components are at the bottom of the wells.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., TAMRA: Ex 545 nm, Em 585 nm).
3. Data Analysis and Quality Control:
- High Control (Max Polarization): DMSO + Target Protein + Tracer.
- Low Control (Min Polarization): DMSO + Buffer + Tracer (or a known inhibitor).
- The robustness of the assay is determined by the Z' factor, which should be ≥ 0.5 for a high-quality HTS assay.[8]
- Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
| Parameter | Recommended Value | Rationale |
| Final Assay Volume | 10 µL | Minimizes reagent consumption in HTS. |
| Tracer Concentration | ~Kd | Balances signal strength and sensitivity to competition.[8] |
| Protein Concentration | ~Kd | Ensures a significant portion of the tracer is bound. |
| Final DMSO Concentration | ≤ 1% | High DMSO concentrations can denature proteins and interfere with binding.[9] |
| Z' Factor | ≥ 0.5 | Indicates a large separation between positive and negative controls, ensuring assay robustness.[8] |
Section 2: AlphaLISA Assay for a Hypothesized Histone Methyltransferase Target
Scientific Rationale: Histone methyltransferases (HMTs) are critical enzymes in epigenetic regulation, and their dysregulation is linked to various cancers.[10] The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based, no-wash technology that is highly sensitive and well-suited for detecting enzymatic modifications like methylation. Here, we propose an assay to screen for this compound as a potential inhibitor of a specific HMT, such as EZH2.
Principle of the AlphaLISA HMT Assay
Caption: Principle of the AlphaLISA assay for HMT inhibition.
Detailed Protocol: HMT Inhibition Assay in 384-Well Format
This protocol measures the methylation of a biotinylated histone peptide substrate by a target HMT.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA.
- HMT Enzyme Stock: Prepare a 4X working stock of the HMT in Assay Buffer.
- Substrate/Cofactor Mix: Prepare a 4X working mix containing the biotinylated histone peptide and the methyl donor S-adenosylmethionine (SAM) in Assay Buffer. The optimal concentrations of both should be at or below their respective Km values to ensure sensitivity to competitive inhibitors.[11][12]
- Detection Mix: Prepare a 2X mix of AlphaLISA Acceptor beads (conjugated to an anti-methyl-histone antibody) and Streptavidin-coated Donor beads in AlphaLISA Buffer. Note: This mix is light-sensitive.[13]
2. Assay Procedure:
- Dispense 50 nL of compound solution (or DMSO for controls) into a 384-well ProxiPlate.
- Add 2.5 µL of the 4X HMT Enzyme stock.
- Add 2.5 µL of the 4X Substrate/Cofactor Mix to initiate the enzymatic reaction.
- Seal the plate, centrifuge briefly, and incubate for 60 minutes at room temperature.
- Add 5 µL of the 2X Detection Mix to stop the reaction and initiate bead binding.
- Seal the plate with an aluminum foil seal, protect from light, and incubate for 60 minutes at room temperature.[13]
- Read the plate on an Alpha-enabled plate reader (e.g., EnVision® Plate Reader) with excitation at 680 nm and emission detection at 615 nm.[14]
3. Data Analysis and Quality Control:
- High Signal Control: DMSO + Enzyme + Substrate/Cofactor.
- Low Signal Control: DMSO + Buffer (no enzyme) + Substrate/Cofactor.
- Calculate the percentage of inhibition for each compound relative to the high and low controls.
- Determine the Z' factor to assess assay quality.
| Parameter | Recommended Value | Rationale |
| Final Assay Volume | 10 µL | Standard for 384-well AlphaLISA assays. |
| Substrate & SAM Conc. | ≤ Km | Increases sensitivity to competitive inhibitors.[11] |
| Enzyme Concentration | Titrated for ~50-80% substrate conversion | Ensures a linear reaction phase and a good signal window. |
| Bead Concentration | Per manufacturer's recommendation | Optimal bead concentration is critical for signal generation.[15] |
| Incubation Times | 60 min (Enzymatic) / 60 min (Detection) | Allows for sufficient product formation and bead association. |
Conclusion
The protocols detailed in this guide provide a robust framework for initiating a high-throughput screening campaign to identify and characterize the biological activity of this compound and its derivatives. By leveraging the power of Fluorescence Polarization and AlphaLISA technologies, researchers can efficiently screen large compound libraries against relevant biological targets, such as those involved in protein-protein interactions and epigenetic modifications. The key to a successful HTS campaign lies in meticulous assay development, optimization, and validation, as outlined in the provided workflows and tables. These methods serve as a launchpad for uncovering the therapeutic potential of the isochroman scaffold and accelerating the journey from hit identification to lead optimization.[6][16]
References
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. southernresearch.org [southernresearch.org]
- 7. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Page not available | Thermo Fisher Scientific - JP [thermofisher.com]
protocol for isolating 7-Methylisochroman from a reaction mixture
An Application Scientist's Guide to the Isolation and Purification of 7-Methylisochroman
Introduction
The isochroman scaffold, a bicyclic ether composed of a fused benzene and dihydropyran ring, is a privileged structure in medicinal chemistry and natural product synthesis.[1] this compound, a specific derivative, serves as a crucial building block for more complex, biologically active molecules.[2] The successful synthesis of this compound is contingent upon a robust and efficient purification protocol to isolate it from unreacted starting materials, catalysts, and reaction byproducts. The inherent moderate polarity of this aromatic cyclic ether requires a multi-step purification strategy that leverages subtle differences in the physicochemical properties between the target molecule and potential contaminants.
This technical guide provides a comprehensive, field-proven protocol for the isolation of this compound from a typical synthetic reaction mixture. As senior application scientists, we move beyond a simple recitation of steps to explain the underlying principles and causalities, ensuring the protocol is not just a procedure to be followed, but a system to be understood. This approach empowers the researcher to troubleshoot and adapt the methodology as needed, ensuring a self-validating and reproducible outcome.
Principle of the Isolation Strategy
The purification of this compound is achieved through a two-stage process that exploits differences in polarity and solubility.
-
Liquid-Liquid Extraction (LLE): This initial work-up phase is designed for bulk purification.[3][4] It partitions compounds between two immiscible liquid phases—typically an aqueous phase and an organic solvent.[5] This step efficiently removes inorganic salts, water-soluble reagents, and highly polar or ionizable impurities, which preferentially move into the aqueous layer, leaving the less polar this compound in the organic phase.[6][7]
-
Flash Column Chromatography: This is the primary purification technique for separating the target compound from organic impurities with similar polarities.[8] The separation is based on the differential adsorption of compounds onto a solid stationary phase (silica gel) as a liquid mobile phase percolates through it.[9] Non-polar compounds travel through the column more quickly, while more polar compounds are retained longer by the polar silica gel.[8]
Part 1: Initial Reaction Work-up via Liquid-Liquid Extraction
Objective: To perform a bulk separation of this compound from inorganic salts, water-soluble reagents, and highly polar or acidic/basic byproducts.
Causality: The success of this step hinges on the principle of "like dissolves like." this compound, a moderately non-polar organic molecule, exhibits high solubility in organic solvents like ethyl acetate or dichloromethane and poor solubility in water.[10] Conversely, inorganic salts and charged species are highly soluble in the aqueous phase.[7]
Detailed Protocol: Liquid-Liquid Extraction
-
Reaction Quenching:
-
Once the reaction is complete (as determined by TLC analysis), cool the reaction vessel to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be approximately equal to the volume of the reaction solvent.
-
Rationale: Quenching with water stops the reaction and begins the process of dissolving water-soluble components.
-
-
Organic Phase Extraction:
-
Add an appropriate organic extraction solvent to the separatory funnel. Ethyl acetate is a common first choice due to its moderate polarity and immiscibility with water. The volume should be sufficient to dissolve the product completely, typically equal to the aqueous phase volume.
-
Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake the funnel vigorously for 1-2 minutes.
-
Place the funnel in a ring stand and allow the layers to separate completely.[7]
-
Drain the lower layer. Note: Most organic solvents are less dense than water, except for halogenated solvents like dichloromethane.[6] Collect the organic layer.
-
Re-extract the aqueous layer with a fresh portion of the organic solvent two more times to maximize the recovery of the product.[7]
-
Rationale: Repeated extractions ensure a near-complete transfer of the desired organic compound from the aqueous phase to the organic phase.[3]
-
-
Washing the Combined Organic Phases:
-
Combine all organic extracts in the separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize and remove any acidic impurities.
-
Deionized Water: To remove any residual NaHCO₃.
-
Saturated Sodium Chloride (Brine) solution: To remove the bulk of the dissolved water from the organic phase and help break any emulsions.[7]
-
-
Rationale: Acid-base washing is a powerful technique to remove ionizable impurities. The brine wash reduces the water content in the organic layer, making the subsequent drying step more efficient.[6]
-
-
Drying and Concentration:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together, indicating the solvent is dry.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude this compound as an oil or solid.
-
Visualization: Liquid-Liquid Extraction Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 6. Video: Extraction - Concept [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
The Isochroman Scaffold in Material Science: A Prospective Analysis
Introduction: Beyond Biology - The Untapped Potential of Isochromans in Material Science
The isochroman scaffold is a well-recognized heterocyclic compound, primarily celebrated for its prevalence in biologically active molecules and its role as a versatile intermediate in pharmaceutical synthesis.[1][2][3] Extensive research has delved into the medicinal applications of isochroman derivatives, targeting a wide array of therapeutic areas.[2][4] However, the very properties that make isochromans attractive for drug discovery—their defined three-dimensional structure, reactive handles for functionalization, and stability—suggest a significant, yet largely unexplored, potential in the realm of material science.
This document serves as a prospective guide for researchers and scientists interested in exploring the application of the isochroman moiety, specifically 7-Methylisochroman, in the design and synthesis of novel materials. While direct applications of this compound in material science are not yet widely documented, this application note will extrapolate from the known chemistry of isochromans to propose potential avenues of research and provide foundational protocols for investigation.
Core Concepts: Why Consider the Isochroman Scaffold for Materials?
The utility of a molecular scaffold in material science is dictated by its intrinsic properties and its ability to be incorporated into larger macromolecular structures. The isochroman ring system presents several key features that warrant investigation:
-
Structural Rigidity and Defined Stereochemistry: The saturated dihydropyran ring fused to a benzene ring imparts a rigid, non-planar structure. This can be exploited to influence the morphology and packing of polymers or organic electronic materials, potentially leading to enhanced thermal stability and specific optical or electronic properties.
-
Functionalization Potential: The aromatic ring and the benzylic positions of the isochroman core are amenable to a variety of chemical modifications. This allows for the tuning of properties such as solubility, electronic nature, and reactivity for polymerization or cross-linking. The synthesis of various α-substituted isochroman derivatives highlights the accessibility of these positions for functionalization.[5]
-
Chirality: Substituted isochromans can be synthesized as single enantiomers. The incorporation of chiral building blocks into materials is a rapidly growing field, with applications in chiral recognition, circularly polarized luminescence, and asymmetric catalysis.
Hypothetical Application Areas for this compound in Material Science
Based on the fundamental properties of the isochroman scaffold, we can envision the application of this compound and its derivatives in several key areas of material science:
High-Performance Polymers and Plastics
The incorporation of the rigid this compound unit into polymer backbones could lead to materials with enhanced thermal and mechanical properties.
-
Rationale: The rigidity of the isochroman unit would restrict chain mobility, potentially increasing the glass transition temperature (Tg) and modulus of the resulting polymer. The methyl group at the 7-position could further influence inter-chain packing and solubility.
-
Potential Polymer Architectures:
-
Polyesters and Polycarbonates: By synthesizing diol or diacid derivatives of this compound, it could be used as a monomer in condensation polymerization.
-
Poly(meth)acrylates: Functionalization of the isochroman core with a polymerizable group like a methacrylate would allow for its incorporation as a side chain in addition polymerization, leading to polymers with tailored refractive indices or thermal properties.
-
Organic Electronics
The aromatic nature of the isochroman core suggests potential for its use in organic electronic materials, although its non-planar structure might influence charge transport properties in unique ways.
-
Rationale: The benzene ring of the isochroman can be functionalized with electron-donating or electron-withdrawing groups to tune its electronic properties. While not a classic planar aromatic system favored for high charge mobility, its defined structure could be used to control intermolecular interactions in thin films.
-
Potential Applications:
-
Host Materials for Organic Light-Emitting Diodes (OLEDs): The rigid structure could provide a stable matrix for emissive guest molecules, potentially leading to improved device lifetime.
-
Dielectric Layers in Organic Field-Effect Transistors (OFETs): Polymers containing the isochroman moiety could be explored as gate dielectric materials.
-
Experimental Protocols: Foundational Syntheses for Material Science Exploration
The following protocols are foundational and intended to be adapted by researchers for the synthesis of this compound-based materials.
Protocol 1: Synthesis of a this compound-Containing Methacrylate Monomer
This protocol outlines a hypothetical pathway to a polymerizable monomer, which can then be used to create polymers with isochroman side chains.
Workflow Diagram:
Caption: Synthetic route to a this compound-based methacrylate monomer.
Step-by-Step Procedure:
-
Friedel-Crafts Acylation:
-
To a solution of this compound in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride).
-
Slowly add acetyl chloride and allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction with ice-water and extract the product with an organic solvent. Purify by column chromatography.
-
-
Reduction of the Ketone:
-
Dissolve the acetylated this compound in methanol.
-
Add sodium borohydride portion-wise at 0 °C.
-
Stir until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and extract the product. Purify if necessary.
-
-
Esterification:
-
Dissolve the resulting alcohol in a suitable solvent (e.g., THF) with a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution to 0 °C and add methacryloyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Filter the salt and purify the resulting monomer by column chromatography, ensuring the addition of a polymerization inhibitor (e.g., BHT) for storage.
-
Protocol 2: Radical Polymerization of this compound Methacrylate Monomer
This protocol describes the synthesis of a homopolymer from the monomer synthesized in Protocol 1.
Workflow Diagram:
Caption: General workflow for the radical polymerization of the isochroman-containing monomer.
Step-by-Step Procedure:
-
Reaction Setup:
-
Dissolve the this compound methacrylate monomer and a radical initiator (e.g., AIBN) in an anhydrous solvent (e.g., toluene) in a Schlenk flask.
-
Degas the solution by several freeze-pump-thaw cycles.
-
-
Polymerization:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 12-24 hours).
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the solution to a stirred non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
-
Characterization:
-
Characterize the polymer by GPC (for molecular weight and dispersity), NMR (to confirm structure), and DSC/TGA (for thermal properties).
-
Data Summary Table: Hypothetical Properties
The following table presents hypothetical data for a polymer synthesized from a this compound-containing monomer, illustrating the potential improvements in material properties.
| Property | Standard Poly(methyl methacrylate) (PMMA) | Hypothetical Poly(this compound Acrylate) | Rationale for Enhancement |
| Glass Transition (Tg) | ~105 °C | > 130 °C | The rigid isochroman side chain restricts polymer backbone mobility. |
| Refractive Index | ~1.49 | > 1.55 | The introduction of the aromatic isochroman moiety increases the refractive index. |
| Thermal Degradation Temp. | ~200 °C | > 250 °C | The bulky, stable isochroman group can enhance the thermal stability of the polymer. |
Conclusion and Future Outlook
While the direct application of this compound in material science is a nascent concept, the inherent chemical and structural features of the isochroman scaffold present a compelling case for its exploration. The protocols and potential applications outlined in this document are intended to serve as a starting point for researchers to unlock the potential of this versatile heterocyclic system in the design of next-generation materials. Future work should focus on the efficient synthesis of functionalized this compound monomers and a thorough investigation of the structure-property relationships of the resulting polymers and materials.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Methylisochroman
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 7-Methylisochroman. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common challenges and improving the yield and purity of your synthesis. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure your success.
I. Overview of this compound Synthesis
The synthesis of isochroman derivatives is a cornerstone in the development of various biologically active compounds. While several methods exist for the construction of the isochroman core, they often present unique challenges that can lead to diminished yields.[1] A common and effective approach involves the cyclization of a substituted 2-phenylethanol derivative. Understanding the nuances of this transformation is key to optimizing the production of this compound.
Below is a generalized reaction scheme for a typical synthesis. Specific reagents and conditions can vary, and these variations are often at the heart of troubleshooting efforts.
Caption: Generalized synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields are a frequent issue in organic synthesis and can stem from a variety of factors.[2][3] A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Purity of Starting Materials:
-
Insight: Impurities in your starting materials, such as 2-(4-methylphenyl)ethanol or the formaldehyde source, can interfere with the reaction.[2] Ensure the purity of your reactants before starting.
-
Actionable Step: Purify starting materials if necessary. For instance, 2-(4-methylphenyl)ethanol can be distilled under reduced pressure.
-
-
Reaction Conditions:
-
Insight: Temperature, reaction time, and catalyst concentration are critical parameters.[3] An incorrect temperature can lead to decomposition or the formation of side products. Insufficient reaction time may result in incomplete conversion.
-
Actionable Step:
-
Temperature Control: Carefully monitor and control the reaction temperature. Consider performing small-scale experiments at slightly different temperatures to find the optimum.
-
Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Quench the reaction only when the starting material is consumed.[2]
-
Catalyst Loading: The amount of acid catalyst is crucial. Too little may result in a sluggish reaction, while too much can promote side reactions. Experiment with varying catalyst concentrations.
-
-
-
Moisture and Air Sensitivity:
-
Insight: Some reactions are sensitive to water and oxygen.[3] The presence of moisture can quench the catalyst or participate in unwanted side reactions.
-
Actionable Step:
-
Dry Glassware: Flame-dry or oven-dry all glassware before use.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect sensitivity to air.
-
Dry Solvents: Use anhydrous solvents.
-
-
Troubleshooting Workflow for Low Yield:
Caption: Decision tree for troubleshooting low reaction yields.
Q2: I am observing significant side product formation. How can I minimize these and improve the selectivity for this compound?
A2: The formation of side products is a common challenge that directly impacts the yield and purity of the desired product.
Potential Causes & Solutions:
-
Polymerization:
-
Insight: Formaldehyde and its sources can polymerize under acidic conditions, especially at elevated temperatures. This consumes the reagent and complicates purification.
-
Actionable Step:
-
Slow Addition: Add the formaldehyde source slowly and in portions to maintain a low instantaneous concentration.
-
Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.
-
-
-
Isomer Formation:
-
Insight: Depending on the specific synthetic route, there might be a possibility of forming other isomers. For instance, in related syntheses, the formation of N7 and N9-alkylated isomers is a known issue.[4] While not directly applicable to this carbon framework, the principle of competing reaction sites is relevant.
-
Actionable Step:
-
Solvent Effects: The choice of solvent can influence the selectivity of the reaction. Less polar solvents have been shown to improve selectivity in some cases.[4] Experiment with different solvents to see if isomer formation can be suppressed.
-
Catalyst Choice: The nature of the acid catalyst can also play a role. A bulkier catalyst might sterically hinder the formation of undesired isomers.
-
-
-
Over-reaction or Decomposition:
-
Insight: Prolonged reaction times or excessively harsh conditions can lead to the decomposition of the product or further reactions.
-
Actionable Step:
-
TLC Monitoring: As mentioned before, closely monitor the reaction by TLC. Stop the reaction as soon as the starting material is consumed and before significant product decomposition is observed.[2]
-
-
Q3: The purification of my crude product is difficult, and I'm losing a lot of material during this step. What are the best practices for purifying this compound?
A3: An efficient purification strategy is essential for obtaining a high yield of pure this compound.
Recommended Purification Techniques:
-
Flash Column Chromatography:
-
Insight: This is a highly effective method for separating the desired product from non-polar impurities and polar baseline materials.[5]
-
Protocol:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A common starting point is a mixture of hexane and ethyl acetate. The ideal system will give your product an Rf value of around 0.3.[5]
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack the column to avoid air bubbles.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent and load it onto the column.[5]
-
Elution and Fraction Collection: Elute the column with the chosen solvent system and collect fractions. Monitor the fractions by TLC.[5]
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.[5]
-
-
-
Recrystallization:
-
Insight: If your product is a solid and you have a suitable solvent system, recrystallization can be a powerful technique for removing small amounts of impurities.[5]
-
Protocol:
-
Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.[5]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]
-
Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.[5]
-
Drying: Dry the crystals under vacuum.[5]
-
-
Quantitative Data on Purification Methods (Representative):
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Flash Column Chromatography | 85 | >98 | 80-90 |
| Recrystallization | 90 | >99 | 70-85 |
Note: These are representative values and actual results will vary based on the initial purity and specific experimental conditions.[5]
III. Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst to use for the synthesis of this compound?
A1: The choice of acid catalyst can significantly impact the reaction. While strong mineral acids like concentrated HCl are traditionally used, Lewis acids or solid acid catalysts can offer advantages in terms of milder reaction conditions and easier work-up. For similar reactions like the Pechmann condensation to form coumarins, catalysts like sulfated-zirconia have been shown to be effective.[6] It is recommended to screen a few different acid catalysts to find the optimal one for your specific substrate and conditions.
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction.[5] By spotting the reaction mixture on a TLC plate at regular intervals, you can visualize the disappearance of the starting material and the appearance of the product. This allows you to determine the optimal reaction time and avoid over-reaction or decomposition.[2]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. When working with strong acids, it is crucial to handle them in a fume hood. The reaction may be exothermic, so it's important to have a cooling bath on standby. Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Q4: Can solvent choice influence the reaction yield?
A4: Absolutely. The solvent can affect the solubility of the reactants, the stability of intermediates, and the overall reaction rate and selectivity. For instance, in some related syntheses, non-polar solvents are favored, while polar solvents can sometimes lead to cleavage or other side reactions.[6][7] It is worthwhile to perform small-scale experiments with a few different solvents to identify the one that provides the best results for your specific synthesis.
IV. References
-
BenchChem. (n.d.). How to remove impurities from isochroman-3-ol preparations. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from --INVALID-LINK--
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from --INVALID-LINK--
-
Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry. Retrieved from --INVALID-LINK--
-
Gaikwad, S. T., et al. (2014). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Catalysis Communications.
-
EpiCypher. (n.d.). Troubleshooting low CUT&Tag yields. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to Isochroman Synthesis: An Analysis of Key Methodologies. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
-
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 7-Methyl-4-nitroquinoline 1-oxide. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 7). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. quora.com [quora.com]
- 4. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 7. researchgate.net [researchgate.net]
7-Methylisochroman Purification: A Technical Support Guide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 7-Methylisochroman. Drawing from established principles in separation science and extensive field experience, this document offers troubleshooting advice and detailed protocols to help you achieve high purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile of this compound is heavily dependent on its synthetic route. A common and efficient method for its synthesis is the Oxa-Pictet-Spengler reaction.[1] In this reaction, a β-arylethylamine condenses with an aldehyde or ketone, followed by ring closure. For this compound, this would typically involve the reaction of 2-(3-methylphenyl)ethanol with formaldehyde or a formaldehyde equivalent under acidic conditions.
Based on this synthetic pathway, you should anticipate the following types of impurities:
-
Unreacted Starting Materials: Residual 2-(3-methylphenyl)ethanol.
-
Side-Reaction Products: Formation of dimeric or polymeric ethers from the alcohol starting material under acidic conditions.
-
Isomeric Impurities: Depending on the directing effects of the methyl group, minor amounts of the 5-methylisochroman isomer could potentially form.
-
Solvent and Reagent Residues: Residual acid catalyst or solvents used in the synthesis and workup.[2]
Table 1: Potential Impurities in this compound Synthesis
| Impurity Type | Potential Structure/Identity | Origin |
| Starting Material | 2-(3-methylphenyl)ethanol | Incomplete reaction |
| Dimeric Ether | Bis(2-(3-methylphenyl)ethyl) ether | Acid-catalyzed self-condensation of the starting alcohol |
| Polymeric Byproducts | Higher molecular weight polyethers | Further polymerization of the starting alcohol |
| Isomeric Impurity | 5-Methylisochroman | Alternative cyclization pathway |
| Reagent Residue | Acid catalyst (e.g., H₂SO₄, TsOH) | Incomplete neutralization during workup |
| Residual Solvents | Toluene, Dichloromethane, etc. | From reaction or extraction steps |
Q2: How can I effectively monitor the purity of my this compound sample during purification?
Effective purity monitoring is crucial for a successful purification. A multi-technique approach is often the most reliable.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for real-time monitoring of reactions and for quickly assessing the purity of column chromatography fractions.[3] For this compound, which is a relatively non-polar compound, a common eluent system would be a mixture of hexane and ethyl acetate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[4] It provides information on the molecular weight of impurities and their fragmentation patterns, which aids in their structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying the purity of the final product and for separating non-volatile impurities. A normal-phase setup might be beneficial given the polarity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of your final product and can reveal the presence of impurities if they are at a significant concentration (typically >1%).[5]
General Purification Strategy
The following workflow provides a robust starting point for purifying crude this compound.
Caption: General purification workflow for this compound.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is often the primary method for purifying crude this compound.[6] Here are solutions to common challenges.
Q3: How do I select the best solvent system (eluent) for my column?
The key is to find a solvent system that provides good separation between this compound and its impurities on a TLC plate, ideally with a target Rf value of around 0.3 for the product.[7] Given that this compound is a relatively non-polar aromatic ether, start with a non-polar solvent and titrate in a more polar one.
Protocol 1: TLC Solvent System Screening
-
Dissolve a small amount of your crude material in a volatile solvent like dichloromethane.
-
Spot the solution on at least three TLC plates.
-
Develop each plate in a different solvent system (see Table 2 for suggestions).
-
Visualize the plates under UV light and then with a potassium permanganate stain.
-
The ideal system will show good separation between the spot for your product and any impurity spots.
Table 2: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Expected Rf of this compound | Notes |
| 100% Hexane | ~0.0 - 0.1 | Good for identifying highly non-polar impurities. |
| 95:5 Hexane:Ethyl Acetate | ~0.2 - 0.4 | A good starting point for achieving optimal separation. |
| 90:10 Hexane:Ethyl Acetate | ~0.4 - 0.6 | Use if the product is not moving much in the 95:5 system. |
| 95:5 Hexane:Dichloromethane | ~0.2 - 0.4 | An alternative if separation is poor in ethyl acetate systems. |
Q4: My product is co-eluting with an impurity. What are my options?
Co-elution is a common problem. The following decision tree can guide your troubleshooting process.
References
Technical Support Center: Synthesis of 7-Methylisochroman
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-Methylisochroman. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The isochroman motif is a privileged structure found in numerous natural products and pharmacologically active compounds.[1] The synthesis of specific derivatives like this compound, however, can present unique challenges.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered issues. Our goal is to empower you to diagnose problems, optimize your reaction conditions, and achieve consistent, high-yield results.
Section 1: Synthesis Overview & Key Challenges
The most direct and reliable laboratory-scale synthesis of this compound proceeds via a two-stage approach: preparation of a key diol precursor followed by an acid-catalyzed intramolecular cyclization. This pathway offers good control over the regiochemistry of the methyl group.
The overall synthetic scheme is outlined below:
The primary challenges in this synthesis are:
-
Controlling Reductions: Achieving selective reduction of the anhydride and subsequent ester/acid functionalities to yield the diol precursor without side reactions.
-
Preventing Side Reactions During Cyclization: The acid-catalyzed cyclization is prone to side reactions such as elimination and polymerization, which can significantly lower the yield and complicate purification.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Stage 1: Precursor Synthesis Issues
Q1: My initial reduction of 4-methylphthalic anhydride with NaBH₄ is giving a complex mixture, not the expected lactone or hydroxy acid. What's going wrong?
Answer: This is a common issue. The reduction of anhydrides with sodium borohydride (NaBH₄) can be difficult to control. The reactivity is highly dependent on the solvent and temperature.
-
Causality: NaBH₄ is a mild reducing agent, and its reaction with anhydrides can lead to a mixture of the corresponding lactone, diol, and unreacted starting material. Over-reduction to the diol can occur, while incomplete reaction is also frequent.
-
Troubleshooting Steps:
-
Solvent Choice: Perform the reduction in a solvent like anhydrous Tetrahydrofuran (THF) or Dioxane at a controlled temperature (e.g., 0 °C to room temperature). Protic solvents like ethanol can participate in the reaction and lead to ester byproducts.[2]
-
Controlled Addition: Add the NaBH₄ portion-wise to a cooled solution of the anhydride to manage the exothermic reaction and improve selectivity.
-
Alternative Reagents: For a more predictable outcome, consider a two-step approach:
-
First, convert the anhydride to a mono-ester (e.g., by refluxing in methanol).
-
Then, selectively reduce the less hindered ester group to a hydroxymethyl group using a suitable reducing agent. This provides a more reliable route to Methyl 2-(hydroxymethyl)-4-methylbenzoate.
-
-
Q2: The full reduction of my ester intermediate to the diol precursor using LiAlH₄ is incomplete, and my yield is low.
Answer: Incomplete reduction with Lithium Aluminum Hydride (LiAlH₄) is almost always traced back to two factors: reagent deactivation or insufficient reagent quantity.
-
Causality: LiAlH₄ reacts violently with protic sources, including water and alcohols. Any moisture in the glassware, solvent, or starting material will consume the reagent, rendering it ineffective for the desired reduction.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under an inert atmosphere like N₂ or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Stoichiometry: While the theoretical stoichiometry is 0.5 equivalents of LiAlH₄ per ester group, it is standard practice to use a significant excess (e.g., 1.5 to 2.0 equivalents) to ensure the reaction goes to completion.
-
Temperature Profile: Add the ester solution dropwise to a suspension of LiAlH₄ in anhydrous ether or THF at 0 °C to control the initial exothermic reaction. After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours to drive the reaction to completion.
-
Workup Procedure: A proper aqueous workup is critical. The Fieser workup method is highly recommended to produce a granular, easily filterable aluminum salt precipitate. For a reaction with 'X' grams of LiAlH₄, sequentially and carefully add:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water Stir vigorously until the precipitate is white and granular.
-
-
Stage 2: Cyclization & Purification Issues
Q3: The acid-catalyzed cyclization of my diol is producing a significant amount of a non-polar byproduct that appears to be a styrene derivative. How can I prevent this?
Answer: You are observing an E1 elimination reaction, which is a classic competing pathway in acid-catalyzed reactions of alcohols.
-
Causality: The acid catalyst protonates one of the hydroxyl groups (more likely the benzylic one), which then leaves as a water molecule to form a carbocation. Instead of being trapped intramolecularly by the other hydroxyl group (to form the ether), this carbocation can be deprotonated at an adjacent carbon, leading to the formation of an alkene (a styrene derivative). This is favored by high temperatures and strongly acidic conditions.
-
Troubleshooting Workflow:
-
Recommendations:
-
Lower the Temperature: High temperatures strongly favor elimination over substitution. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at room temperature or 40-50 °C).
-
Change the Catalyst: Switch from a strong mineral acid like H₂SO₄ to a milder, bulkier acid like p-toluenesulfonic acid (p-TsOH) or an acidic resin (e.g., Amberlyst-15). These are less likely to promote elimination.
-
Control Water: While water is a product, its removal drives the equilibrium towards the product. Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms.
-
Q4: My cyclization reaction is clean but very slow, and I recover a lot of starting diol. How can I improve the conversion rate?
Answer: This indicates that the reaction conditions are not sufficiently activating for the intramolecular etherification to occur efficiently. The key is to drive the equilibrium forward.
-
Causality: The formation of the isochroman is a reversible equilibrium reaction. If the activation energy is not overcome or the water byproduct is not removed, the reaction will not proceed to completion.
-
Optimization Strategies:
| Parameter | Recommended Action | Rationale |
| Catalyst Loading | Increase p-TsOH loading from catalytic (1-5 mol%) to stoichiometric (1.0 eq). | Ensures sufficient protonation to initiate the reaction, especially if the diol is not highly activated. |
| Temperature | Gradually increase the temperature (e.g., from 50 °C to 80 °C or reflux). | Provides the necessary thermal energy to overcome the activation barrier. Monitor carefully for byproduct formation. |
| Water Removal | Use a Dean-Stark trap or add a dehydrating agent like anhydrous MgSO₄. | Le Châtelier's principle: removing a product (water) drives the reaction toward completion.[3] |
| Solvent | Switch to a higher-boiling, non-coordinating solvent like toluene or xylene. | Allows for higher reaction temperatures and efficient azeotropic water removal. |
Q5: I'm struggling to purify the final this compound product. It co-elutes with a byproduct on my silica gel column.
Answer: Purification can be challenging due to the similar polarities of the desired product and certain side products (like the styrene derivative or oligomers).
-
Troubleshooting Purification:
-
Optimize TLC: Before running a column, spend time optimizing the solvent system with Thin Layer Chromatography (TLC). Test various hexane/ethyl acetate or hexane/dichloromethane ratios. A good system will show a clear separation (ΔRf > 0.2) between your product and the impurity.
-
Column Chromatography Technique:
-
Use a high-quality silica gel with a small particle size for better resolution.
-
Employ a long, thin column rather than a short, wide one to increase the number of theoretical plates.
-
Use a shallow solvent gradient (isocratic or very slow increase in polarity) rather than a steep one.
-
-
Alternative Purification: If chromatography fails, consider vacuum distillation. Isochromans are relatively stable, high-boiling liquids. If the byproduct has a significantly different boiling point, distillation can be an effective purification method.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the key NMR signals to confirm the successful synthesis of this compound?
Answer: The key is to look for the characteristic signals of the isochroman core and the correct placement of the methyl group. In ¹H NMR (in CDCl₃), you should expect to see:
-
Aromatic Protons: Three protons in the aromatic region (approx. 6.9-7.2 ppm). The splitting pattern will confirm the 1,2,4-substitution pattern.
-
Benzylic Methylene (C1-H₂): A singlet or a narrow multiplet around 4.8-5.0 ppm.
-
Aliphatic Methylene Protons (C3-H₂ & C4-H₂): Two distinct triplets, each integrating to 2H, typically in the ranges of 3.8-4.2 ppm and 2.7-3.0 ppm.
-
Methyl Group: A sharp singlet integrating to 3H around 2.3 ppm.
FAQ 2: Can I use a Grignard reaction to construct the precursor?
Answer: Yes, a Grignard-based approach is a viable alternative. For instance, reacting a Grignard reagent derived from 4-bromo-2-methyltoluene with ethylene oxide would generate 2-(2,4-dimethylphenyl)ethan-1-ol. Subsequent benzylic bromination followed by hydrolysis would yield the diol precursor. However, be aware of common Grignard side reactions, such as the formation of biphenyl impurities through Wurtz-type coupling.[4] This side reaction is favored by higher temperatures and high concentrations of the aryl halide.[4]
FAQ 3: How critical is the purity of the diol precursor for the success of the cyclization step?
Answer: It is extremely critical. Impurities from the reduction steps, such as unreacted starting materials or partially reduced intermediates, can interfere with the cyclization. For example, any remaining carboxylic acid functionality can react with the diol to form esters. Unwanted aldehydes or ketones can lead to acetal formation or other condensation reactions under acidic conditions. Always purify the diol precursor, typically by column chromatography, until it is >95% pure by NMR and TLC before proceeding to the cyclization.
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(2-(hydroxymethyl)-4-methylphenyl)ethan-1-ol
-
Setup: To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add Lithium Aluminum Hydride (LiAlH₄) (1.5 eq.) and 100 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition: Dissolve methyl 2-(acetoxymethyl)-4-methylbenzoate (1.0 eq.) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting material is fully consumed.
-
Workup: Cool the flask back to 0 °C. Carefully and sequentially add (based on 'X' grams of LiAlH₄ used):
-
'X' mL of deionized water
-
'X' mL of 15% (w/v) NaOH solution
-
'3X' mL of deionized water
-
-
Isolation: Stir the mixture vigorously for 1 hour at room temperature. The grey suspension should become a white, granular precipitate. Filter the solid through a pad of Celite®, washing thoroughly with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (silica gel, gradient elution from 20% to 50% ethyl acetate in hexanes) to yield the pure diol as a colorless oil or white solid.
Protocol 2: Acid-Catalyzed Cyclization to this compound
-
Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the purified diol precursor (1.0 eq.), p-toluenesulfonic acid monohydrate (0.1 eq.), and toluene (approx. 0.1 M concentration of the diol).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 2-6 hours, or until TLC analysis shows complete consumption of the starting diol.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel and wash with a saturated NaHCO₃ solution (2 x 50 mL) to quench the acid, followed by brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by flash column chromatography (silica gel, 5-10% ethyl acetate in hexanes) to yield this compound as a clear, colorless oil.
References
- 1. benchchem.com [benchchem.com]
- 2. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]
- 3. US5922889A - Synthesis of isochromans and their derivatives - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for 7-Methylisochroman
Welcome to the technical support center for the synthesis of 7-Methylisochroman. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the optimization of its synthesis. Our focus is on providing practical, experience-driven advice to overcome common challenges encountered in the laboratory.
Introduction to this compound Synthesis
This compound is a heterocyclic compound belonging to the isochroman family, a scaffold present in various natural products and pharmacologically active molecules. A common and direct approach to synthesizing the isochroman core is through an acid-catalyzed cyclization reaction, a variant of the oxa-Pictet-Spengler reaction. This typically involves the condensation of a β-phenylethanol derivative with an aldehyde or its equivalent. For the synthesis of this compound, a logical synthetic route is the reaction of 2-(3-methylphenyl)ethanol with a formaldehyde source, catalyzed by a Lewis or Brønsted acid.
This guide will focus on troubleshooting and optimizing this specific synthetic pathway.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: I am observing very low to no yield of this compound. What are the likely causes and how can I improve it?
Answer:
Low or no product yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions for Low Yield
| Potential Cause | Explanation | Recommended Solutions |
| Inefficient Catalyst | The acid catalyst is crucial for the formation of the oxocarbenium ion intermediate. An inappropriate choice of catalyst or insufficient catalyst loading can lead to a sluggish or incomplete reaction. | Catalyst Screening: Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) or Brønsted acids (e.g., H₂SO₄, p-TsOH). Anhydrous aluminum chloride is a potent Lewis acid for this type of cyclization[1]. Optimize Catalyst Loading: Start with a catalytic amount (e.g., 10-20 mol%) and incrementally increase it. For less reactive substrates, a stoichiometric amount might be necessary, but be mindful of potential side reactions. |
| Poor Quality of Reagents | The starting material, 2-(3-methylphenyl)ethanol, may contain impurities. Paraformaldehyde, a common source of formaldehyde, can have variable purity and water content, which can inhibit the reaction. | Reagent Purity: Ensure the purity of 2-(3-methylphenyl)ethanol using techniques like distillation. Use high-purity, freshly opened paraformaldehyde. Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can deactivate the Lewis acid catalyst. |
| Suboptimal Reaction Temperature | The reaction may have a specific activation energy that is not being met at lower temperatures, while excessively high temperatures can lead to decomposition of starting materials or product. | Temperature Optimization: Start the reaction at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or slightly above. Monitor the reaction progress by Thin Layer Chromatography (TLC). If no reaction is observed, a moderate increase in temperature (e.g., 40-60 °C) may be beneficial. |
| Insufficient Reaction Time | The reaction may be slow and require more time to reach completion. | Reaction Monitoring: Monitor the reaction at regular intervals using TLC or LC-MS to determine the point of maximum product formation and to avoid potential product degradation over extended periods. |
Question 2: My reaction mixture is turning dark, and I am isolating a complex mixture of byproducts. What side reactions could be occurring?
Answer:
The formation of a dark, complex mixture often indicates decomposition or polymerization side reactions.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Explanation | Mitigation Strategy |
| Polymerization of Formaldehyde | In the presence of strong acids, formaldehyde can polymerize, leading to a white precipitate and consuming the reagent. | Slow Addition: Add the formaldehyde source (e.g., paraformaldehyde) portion-wise to the reaction mixture. Controlled Temperature: Maintain a controlled, and not excessively high, temperature to disfavor polymerization. |
| Decomposition of Starting Material | The β-phenylethanol derivative can be sensitive to strong acids and high temperatures, leading to dehydration or other decomposition pathways. | Milder Conditions: Use a milder Lewis or Brønsted acid. Lower Temperature: Run the reaction at the lowest effective temperature. |
| Friedel-Crafts-type Side Reactions | The activated aromatic ring can undergo undesired electrophilic substitution reactions. | Controlled Stoichiometry: Use a controlled amount of the acid catalyst. Solvent Choice: The choice of solvent can influence the reaction pathway. Less coordinating solvents may sometimes reduce side reactions. |
Question 3: I am having difficulty purifying the crude this compound. What are the best practices for its purification?
Answer:
Purification challenges often arise from the presence of unreacted starting materials, catalyst residues, and side products with similar polarities to the desired product.
Purification Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Co-elution with Starting Material | 2-(3-methylphenyl)ethanol and this compound may have similar polarities, making separation by column chromatography difficult. | Optimize TLC Mobile Phase: Before running a column, carefully optimize the solvent system using TLC to achieve good separation between the starting material and the product spots. A common mobile phase is a mixture of hexanes and ethyl acetate. Gradient Elution: Use a shallow gradient of a more polar solvent during column chromatography to improve separation. |
| Acidic Impurities from Workup | Residual acid catalyst can lead to streaking on TLC plates and difficulty in obtaining a pure, neutral product. | Thorough Workup: During the aqueous workup, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water. |
| Oily Product | The product may be an oil, making recrystallization challenging. | Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying oily products. Kugelrohr Distillation: For thermally stable oils, short-path distillation under vacuum can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the reaction conditions for the synthesis of this compound?
A1: A good starting point would be to react 2-(3-methylphenyl)ethanol with 1.5 equivalents of paraformaldehyde in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). For the catalyst, start with 0.2 to 0.5 equivalents of a Lewis acid like anhydrous aluminum chloride (AlCl₃) at 0 °C, and then allow the reaction to slowly warm to room temperature while monitoring its progress by TLC.
Q2: How do I monitor the reaction progress effectively?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., 20% ethyl acetate in hexanes) to get a good separation between the starting material and the product. The starting alcohol will be more polar (lower Rf) than the isochroman product. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q3: What are the expected spectroscopic characteristics of this compound?
-
¹H NMR: A singlet for the methyl group protons around δ 2.3 ppm. Aromatic protons will appear as multiplets in the δ 7.0-7.2 ppm region. The methylene protons of the isochroman ring will appear as triplets or more complex multiplets in the δ 2.8-4.5 ppm range.
-
¹³C NMR: The methyl carbon will appear around δ 21 ppm. Aromatic carbons will be in the δ 120-140 ppm region. The methylene carbons of the isochroman ring will be in the δ 28-70 ppm range.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of this compound (C₁₀H₁₂O).
Q4: Can I use aqueous formaldehyde instead of paraformaldehyde?
A4: It is generally not recommended to use aqueous formaldehyde (formalin) in reactions catalyzed by water-sensitive Lewis acids like AlCl₃, as the water will deactivate the catalyst. If a Brønsted acid catalyst is used, it might be possible, but paraformaldehyde is preferred for better control and anhydrous conditions.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the synthesis of structurally similar isochromans[1]. Optimization of specific parameters may be required.
Materials:
-
2-(3-methylphenyl)ethanol
-
Paraformaldehyde
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 2-(3-methylphenyl)ethanol (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous DCM. Add paraformaldehyde (1.5 eq).
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add anhydrous AlCl₃ (0.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench it by slowly adding it to a beaker of ice-cold water. Transfer the mixture to a separatory funnel and extract with DCM.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizing the Workflow and Troubleshooting
The following diagrams illustrate the general synthetic workflow and a decision tree for troubleshooting low yield.
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Elucidating the Degradation Pathways of 7-Methylisochroman
Welcome to the technical support center for 7-Methylisochroman. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for this novel isochroman derivative. As there is limited specific literature on the degradation of this compound, this document provides a predictive and methodological framework based on the chemical properties of the isochroman scaffold and established principles of forced degradation analysis. Our goal is to equip you with the foundational knowledge and practical tools to anticipate degradation pathways, design robust stability studies, and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the predicted major degradation pathways for this compound?
A1: Based on the chemical structure of this compound, which features a benzylic ether within a cyclic system and an activated aromatic ring, the primary degradation pathways are predicted to be oxidation and photolysis .
-
Oxidative Degradation: The benzylic carbon (C1) is susceptible to oxidation, which could lead to the formation of a lactone (this compound-1-one). Further oxidation could potentially open the heterocyclic ring. The methyl group on the aromatic ring can also be oxidized to a carboxylic acid.
-
Hydrolytic Degradation: The ether linkage in the isochroman ring is generally stable to hydrolysis under neutral conditions. However, under forced acidic conditions, protonation of the ether oxygen followed by nucleophilic attack by water could lead to ring-opening to form a corresponding alcohol and aldehyde/ketone. This pathway is generally less favored than oxidation for simple ethers but must be considered in forced degradation studies.[1]
-
Photolytic Degradation: Aromatic systems can absorb UV light, leading to the formation of reactive intermediates. For this compound, this could involve homolytic cleavage of the C-O bond in the isochroman ring, leading to radical-mediated degradation pathways.[2]
Q2: How should I design a forced degradation study for this compound?
A2: A forced degradation or stress testing study is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[1][3] The study should expose this compound to a range of stress conditions that are more severe than standard accelerated stability conditions. The goal is to achieve a target degradation of 5-20%.[4] The recommended conditions are outlined in the table below and a detailed protocol is provided in the "Experimental Protocols" section.
| Stress Condition | Reagent/Condition | Typical Concentration/Level | Purpose |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M - 1 M | To investigate susceptibility to acid-catalyzed degradation.[1][3] |
| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M - 1 M | To assess stability in alkaline conditions.[1][3] |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | To mimic oxidative stress and identify oxidative degradants.[1] |
| Thermal Degradation | Dry Heat (Oven or Stability Chamber) | 60°C - 80°C | To evaluate the impact of high temperature on the solid-state stability.[3] |
| Photostability | UV and Visible Light (Photostability Chamber) | ICH Q1B recommended light exposure | To determine light sensitivity and identify photolytic degradation products.[3] |
Q3: What are the most suitable analytical techniques for monitoring the degradation of this compound?
A3: The cornerstone of a stability study is a well-developed, stability-indicating analytical method. For this compound and its potential degradation products, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary technique for separating the parent compound from its degradation products and quantifying them.[5][6] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water, buffered with a modifier like formic or trifluoroacetic acid, would be a suitable starting point.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for the identification and structural elucidation of unknown degradation products.[5][7] High-resolution mass spectrometry (HR-MS) can provide accurate mass measurements to determine elemental compositions.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This may be useful for identifying volatile or semi-volatile degradation products.[5]
Q4: I am observing a change in the color of my this compound sample during my oxidative stress study. What could be the cause?
A4: Discoloration, particularly the formation of yellow or brown hues, during oxidative stress often indicates the formation of highly conjugated systems or quinone-like structures.[4] This is a plausible outcome for this compound, as oxidation of the aromatic ring or benzylic position can lead to the formation of chromophoric species. It is crucial to analyze this discolored sample by LC-MS to identify the specific degradation products responsible for the color change.
Troubleshooting Guide for Stability Studies
| Problem | Potential Cause | Recommended Solution |
| No significant degradation is observed under stress conditions. | The compound is highly stable under the applied conditions. The stress level is insufficient. | Gradually increase the severity of the stressor. For example, increase the acid/base concentration, raise the temperature, or extend the exposure time.[4] |
| Degradation is too rapid, leading to complete loss of the parent compound. | The stress conditions are too harsh. | Reduce the stressor concentration, lower the temperature, or shorten the exposure time. Consider using a co-solvent if solubility is an issue, as this can sometimes modulate reaction rates. |
| Poor resolution between the parent peak and degradation product peaks in HPLC. | The chromatographic method is not optimized. Co-elution of degradants. | Adjust the mobile phase gradient profile to increase separation. Screen different column chemistries (e.g., C8, Phenyl-Hexyl). Modify the mobile phase pH to alter the ionization state of the analytes. |
| Inconsistent or non-reproducible degradation results. | Inconsistent sample preparation. Fluctuation in experimental conditions (temperature, light exposure). | Ensure precise and consistent preparation of all samples and stressor solutions. Use calibrated equipment (ovens, stability chambers) to maintain stable conditions. Include control samples (unstressed compound) in every analysis. |
| Appearance of extraneous peaks in the chromatogram not related to degradation. | Contamination from glassware, solvents, or the sample matrix. Leaching from container closure systems. | Use high-purity solvents and thoroughly clean all glassware. Run a blank (solvent) injection to identify any system peaks. Perform a compatibility study with the intended container closure system. |
Predicted Degradation Pathways of this compound
The following diagram illustrates the predicted primary degradation pathways for this compound based on its chemical structure.
Caption: Predicted degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for subjecting this compound to various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: Place a known quantity of solid this compound in a vial and keep it in an oven at 80°C for 7 days. At specified time points, withdraw a sample, dissolve it in the solvent, and dilute for analysis.
-
Photostability: Expose a solution of this compound (0.1 mg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark. Analyze the samples after exposure.
3. Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method Development
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270 nm (or a wavelength determined by UV scan of the parent compound).
2. Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the degradation product peaks are well-resolved from the parent peak and from each other.
Experimental Workflow Diagram
The following diagram outlines the logical flow for conducting a degradation study of this compound.
Caption: Workflow for stability testing of this compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Photochemical decomposition of phenazone derivatives. Part 7: Mechanism of decomposition in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. ijmr.net.in [ijmr.net.in]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Stability Indicating Analytical Method, Characterization of Degradation Impurity by UPLC-Q-TOF-MS/MS, and Establishment… [ouci.dntb.gov.ua]
- 8. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 7-Methylisochroman
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methylisochroman. As you transition from bench-scale experiments to larger-scale production, new challenges in reaction control, purification, and safety will emerge. This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter. Our focus is on the robust and scalable Oxa-Pictet-Spengler reaction, a highly efficient method for constructing the isochroman core.[1]
Section 1: Overview of the Synthetic Approach
The most direct and atom-economical route to this compound is the acid-catalyzed Oxa-Pictet-Spengler cyclization of 2-(m-tolyl)ethanol with a formaldehyde equivalent.[1] This reaction involves an electrophilic aromatic substitution, where the alcohol first reacts with formaldehyde to form a hemiacetal, which then dehydrates to a reactive oxonium ion. This electrophile is subsequently attacked by the electron-rich aromatic ring to forge the heterocyclic system.
Caption: General mechanism of the Oxa-Pictet-Spengler reaction for this compound synthesis.
Section 2: Troubleshooting Guide for Scale-Up Synthesis
This section addresses common problems encountered during the scale-up of this compound synthesis.
Q1: My reaction yield is significantly lower on a larger scale compared to my small-scale trials. What are the likely causes and solutions?
A1: A drop in yield upon scale-up is a frequent issue, often related to mass and heat transfer limitations.
-
Cause 1: Inefficient Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, promoting side reactions like polymerization of formaldehyde or the formation of undesired isomers.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a properly sized impeller) to maintain a homogenous reaction mixture. The goal is to achieve uniform temperature and concentration throughout the vessel.
-
-
Cause 2: Poor Temperature Control: The Oxa-Pictet-Spengler reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. An uncontrolled temperature increase can lead to decomposition and byproduct formation.
-
Solution: Use a reactor jacket with a circulating temperature control system. For highly exothermic additions, add the limiting reagent slowly and monitor the internal temperature closely. Consider a "feed-on-demand" strategy where the reagent is added at a rate that maintains the desired temperature.
-
-
Cause 3: Impure Starting Materials: Impurities in 2-(m-tolyl)ethanol or the formaldehyde source that were negligible on a small scale can become significant inhibitors or sources of byproducts at a larger scale.
-
Solution: Always use reagents of known purity. Verify the purity of your 2-(m-tolyl)ethanol by GC or NMR before use. Ensure your formaldehyde source (e.g., paraformaldehyde) is dry and of high quality, as water content can affect the catalyst's activity.
-
Caption: Troubleshooting logic for addressing low reaction yields during scale-up.
Q2: I'm observing the formation of a significant amount of a white, insoluble polymer in my reaction vessel. How can I mitigate this?
A2: This is almost certainly due to the self-polymerization of formaldehyde.
-
Cause: This is highly favored under acidic conditions, especially at elevated temperatures or high formaldehyde concentrations.
-
Solution 1: Use a Formaldehyde Surrogate: Instead of paraformaldehyde, which can depolymerize unpredictably, consider using dimethoxymethane (DMM). DMM is a liquid that can be added more controllably and generates formaldehyde in situ under acidic conditions, keeping the instantaneous concentration low.
-
Solution 2: Controlled Addition: If using paraformaldehyde, ensure it is added in portions or as a slurry in the reaction solvent rather than all at once. This helps control its rate of depolymerization and subsequent reaction.
-
Solution 3: Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. This may require extending the reaction time, but it will significantly reduce the rate of polymerization.
-
Q3: My product purification by column chromatography is difficult and requires large amounts of solvent. Are there better methods for large-scale purification?
A3: Absolutely. Flash chromatography is often not economically or practically viable for multi-kilogram scale production.
-
Solution 1: Recrystallization: This is the most effective and scalable purification method if your product is a solid and a suitable solvent system can be identified. Screen various solvents (e.g., heptane, isopropanol, ethyl acetate, and mixtures thereof) to find one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in the mother liquor.
-
Solution 2: Distillation: this compound is a liquid at room temperature. If the boiling points of your product and major impurities are sufficiently different, vacuum distillation can be an excellent, solvent-free method for purification on a large scale.
-
Solution 3: Extractive Workup Optimization: Design your aqueous workup to remove as many impurities as possible. For instance, an acidic wash can remove basic impurities, while a basic wash (e.g., with sodium bicarbonate solution) can remove acidic byproducts. This reduces the burden on the final purification step.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best catalyst for this reaction at scale?
A: While strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid are effective, they can be corrosive and difficult to handle. Lewis acids are often superior for large-scale synthesis due to their milder nature and higher selectivity. Iron(II) triflate (Fe(OTf)₂) has been shown to be a highly efficient, cheap, and environmentally benign catalyst for this transformation.[1] It can be used at low catalytic loadings (e.g., 1 mol%) under relatively mild conditions.[1]
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Typical Yield | Reference |
| Fe(OTf)₂ | 1 | Toluene | 70 | Good to Excellent | [1] |
| Bi(OTf)₃ | 5 | Toluene | 80 | Good to Excellent | [1] |
| p-TSA | 10-20 | Toluene | 80-110 | Good | General |
| H₂SO₄ | Stoichiometric | None | 0-25 | Variable, side reactions | General |
Q: How can I effectively monitor the reaction's progress on a large scale?
A: Relying solely on time is risky. Active monitoring is crucial.
-
Thin-Layer Chromatography (TLC): This is the simplest method. Periodically (e.g., every hour), carefully quench a small aliquot of the reaction mixture and spot it on a TLC plate against a standard of the starting material.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, take a small, quenched sample, dilute it, and inject it into a GC or HPLC. This allows you to accurately determine the ratio of starting material to product and identify the formation of any major byproducts.
Q: What are the primary safety concerns when scaling up this synthesis?
A: Safety must be the top priority.
-
Reagent Handling: Formaldehyde (and its sources like paraformaldehyde) is a suspected carcinogen and sensitizer. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]
-
Exothermic Reaction: As mentioned, the reaction can be exothermic. Never leave a large-scale reaction unattended, and always have a cooling bath on standby in case of a thermal runaway.
-
Solvent Hazards: Toluene is a common solvent and is flammable and toxic. Ensure the reactor is properly grounded to prevent static discharge and work in an area with no ignition sources.[2]
Section 4: Detailed Experimental Protocol (Illustrative 100g Scale)
This protocol is a starting point and should be optimized for your specific equipment and conditions.
Caption: Step-by-step workflow for the scaled-up synthesis of this compound.
1. Reagents & Equipment:
-
2-(m-tolyl)ethanol (100 g, 0.734 mol)
-
Paraformaldehyde (24.4 g, 0.811 mol, 1.1 eq)
-
Iron(II) triflate (Fe(OTf)₂; 2.6 g, 7.34 mmol, 1 mol%)
-
Toluene (1 L)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (500 mL)
-
Brine (250 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
2L jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet.
2. Procedure:
-
To the reactor under a nitrogen atmosphere, add 2-(m-tolyl)ethanol and toluene. Begin stirring.
-
Add the Fe(OTf)₂ catalyst to the solution.
-
Heat the reaction mixture to an internal temperature of 70°C using a circulating bath.
-
Once at temperature, add the paraformaldehyde in four equal portions, one every 15 minutes. Monitor the internal temperature to ensure there is no significant exotherm.
-
Maintain the reaction mixture at 70°C for 4-6 hours.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Once complete, cool the reactor to room temperature. Slowly and carefully quench the reaction by adding the saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and wash the solid with a small amount of toluene.
-
Concentrate the combined organic filtrates under reduced pressure to yield the crude product as an oil.
-
Purify the crude oil by vacuum distillation to afford pure this compound.
Section 5: Analytical Methods
For a successful and reproducible synthesis, robust analytical characterization is non-negotiable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure of this compound and ensure the absence of isomeric impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method to determine the purity of the final product and identify any volatile impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C-O-C ether stretch) and the absence of starting material (O-H stretch).
References
Technical Support Center: Enhancing the Stability of 7-Methylisochroman in Solution
Welcome to the technical support center for 7-Methylisochroman. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this compound in your experiments. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter.
Introduction
This compound is a valuable heterocyclic compound utilized in various research and development applications. Its stability in solution is paramount for obtaining reliable and reproducible experimental results. This guide will delve into the potential degradation pathways of this compound, based on the established chemistry of isochroman and other cyclic ethers, and provide practical strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound in solution?
A1: Based on the chemical structure of this compound, the two primary predicted degradation pathways are acid/base-catalyzed hydrolysis and oxidation.
-
Hydrolysis: The ether linkage in the isochroman ring is susceptible to cleavage under both acidic and basic conditions, leading to ring-opening. This can result in the formation of a corresponding alcohol and aldehyde or other rearranged products.
-
Oxidation: Like other cyclic ethers, this compound can undergo oxidation, particularly at the carbon atom adjacent to the ether oxygen.[1] This can be initiated by exposure to atmospheric oxygen, peroxides, or other oxidizing agents, potentially forming hydroperoxides and subsequent degradation products.[1][2]
Q2: What are the ideal storage conditions for this compound solutions?
A2: To maximize stability, solutions of this compound should be stored at low temperatures, protected from light, and under an inert atmosphere. For long-term storage, temperatures of -20°C or -80°C are recommended.[3] The use of amber vials can help to prevent photodegradation. To prevent oxidation, it is advisable to purge the solution with an inert gas like argon or nitrogen before sealing the container.
Q3: Which solvents are recommended for dissolving this compound to enhance stability?
A3: Aprotic solvents are generally preferred for dissolving this compound to minimize the risk of hydrolysis. Solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) are suitable choices. If aqueous solutions are necessary, it is crucial to control the pH with a suitable buffer system, ideally in the neutral to slightly acidic range (pH 4-6), where many cyclic ethers exhibit greater stability.[4]
Q4: How can I monitor the stability of my this compound solution over time?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most effective way to monitor the stability of your solution. This method should be capable of separating the intact this compound from its potential degradation products. Regular analysis of the solution over time will allow you to quantify any degradation and determine the compound's shelf-life under your specific storage conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of potency or unexpected experimental results. | Degradation of this compound in solution. | 1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Check Solvent Purity: Use high-purity, anhydrous solvents to minimize contaminants that could catalyze degradation. 3. Assess pH: If using aqueous solutions, measure and adjust the pH to a neutral or slightly acidic range. 4. Perform Purity Check: Analyze the solution using a validated stability-indicating HPLC method to determine the purity of the this compound. |
| Appearance of new peaks in the HPLC chromatogram. | Formation of degradation products. | 1. Characterize Degradants: If possible, use techniques like LC-MS to identify the structure of the degradation products. This can help confirm the degradation pathway. 2. Conduct Forced Degradation Studies: Perform forced degradation studies (see Protocol 1) to intentionally generate degradation products and confirm their retention times in your HPLC method.[5][6] 3. Optimize Storage: Based on the identified degradation pathway (e.g., oxidation), further optimize storage conditions (e.g., use of antioxidants). |
| Discoloration of the solution. | Potential oxidative degradation or formation of chromophoric degradation products. | 1. Inert Atmosphere: Ensure solutions are prepared and stored under an inert atmosphere (argon or nitrogen) to minimize oxidation.[1] 2. Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental system. 3. Solvent Purity: Peroxides in solvents like THF can initiate oxidation. Use freshly distilled or inhibitor-free solvents. |
Predicted Degradation Pathways
The following diagram illustrates the predicted degradation pathways of this compound based on the known reactivity of cyclic ethers.
Caption: Predicted degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation products of this compound and to develop a stability-indicating analytical method.[5][7]
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Preparation of Stress Samples: For each condition, dilute the stock solution with the stressor to a final concentration of 0.1 mg/mL.
-
Acid Hydrolysis: 0.1 M HCl, heat at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH, at room temperature for 4 hours.
-
Oxidation: 3% H₂O₂, at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours, then dissolve in acetonitrile.
-
Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample (diluted in acetonitrile only), by HPLC.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates the formation of degradation products. The goal is to achieve 5-20% degradation.[7]
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Selection:
-
A gradient elution with a mobile phase consisting of acetonitrile and water is recommended.
-
The addition of a modifier, such as 0.1% formic acid or trifluoroacetic acid, can improve peak shape.
-
-
Method Optimization:
-
Inject the forced degradation samples (from Protocol 1) to evaluate the separation of the parent compound from the degradation products.
-
Adjust the gradient profile, flow rate, and column temperature to achieve optimal resolution.
-
-
Method Validation: Once the method is optimized, it should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comprehensive Guide to the NMR Spectral Interpretation of 7-Methylisochroman: A Comparative Analysis
For researchers and professionals in drug development, the unambiguous structural elucidation of heterocyclic scaffolds is a cornerstone of successful discovery and optimization campaigns. The isochroman framework, a privileged motif in numerous natural products and pharmacologically active agents, presents a unique set of spectral characteristics. This guide provides an in-depth, comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Methylisochroman. Moving beyond a simple data report, we will dissect the spectral features, grounding our interpretation in fundamental principles and comparing them to the parent isochroman molecule to understand substituent effects.
Part 1: The ¹H NMR Spectrum – A Detailed Assignment
The proton NMR spectrum provides a detailed map of the hydrogen environments within a molecule. By analyzing chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J), we can piece together the molecular structure. Our analysis begins with the known spectrum of the parent compound, isochroman, as a baseline for understanding the influence of the C7-methyl group.
Reference Spectrum: Isochroman
The ¹H NMR spectrum of isochroman displays characteristic signals for its aliphatic and aromatic protons. The aromatic region typically shows a complex multiplet pattern for the four protons on the benzene ring, while the aliphatic region contains three distinct signals corresponding to the protons at C1, C3, and C4.[1]
-
Aromatic Protons (H5-H8): ~ δ 6.8-7.2 ppm
-
Benzylic Methylene Protons (H1): ~ δ 4.68 ppm (s)
-
Methylene Protons adjacent to Oxygen (H3): ~ δ 3.87 ppm (t)
-
Benzylic Methylene Protons (H4): ~ δ 2.75 ppm (t)
Predicted Spectrum: this compound
The introduction of a methyl group at the C7 position dramatically simplifies the aromatic region and induces subtle but predictable shifts in the surrounding protons due to its electron-donating nature.
References
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 7-Methylisochroman
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific inquiry. Mass spectrometry stands as a pivotal technique in this endeavor, offering profound insights into a molecule's structure through its unique fragmentation pattern. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 7-Methylisochroman, a substituted cyclic ether with potential applications in medicinal chemistry and materials science.
The Logic of Fragmentation in Cyclic Ethers
Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam, typically at 70 eV, which dislodges an electron to form a molecular ion (M⁺˙).[5] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), is a unique fingerprint of the molecule.
For cyclic ethers, particularly those fused with an aromatic ring like isochroman, several key fragmentation pathways are commonly observed. These include:
-
Alpha-Cleavage (α-Cleavage): The bond adjacent to the oxygen atom is cleaved, a common pathway for ethers.[6][7]
-
Inductive Cleavage: Driven by the electronegativity of the oxygen atom, this process can initiate ring opening.[2][3]
-
Retro-Diels-Alder (RDA) Reaction: This is a characteristic fragmentation for cyclic systems containing a double bond or an aromatic ring, leading to the concerted cleavage of two bonds in the heterocyclic ring.[1]
-
Loss of Small Neutral Molecules: The expulsion of stable neutral molecules like H₂O, CO, or small hydrocarbon radicals is a frequent occurrence.[1][6]
The presence of a methyl group on the aromatic ring of this compound is expected to influence the fragmentation, primarily through benzylic cleavage and by directing the formation of stabilized carbocations.
Predicted Fragmentation Pattern of this compound
The molecular weight of this compound (C₁₀H₁₂O) is 148.20 g/mol . The molecular ion (M⁺˙) is expected to be observed at m/z 148. The proposed fragmentation pathways are detailed below and illustrated in the accompanying diagram.
| m/z (Proposed) | Ion Formula | Proposed Fragmentation Pathway |
| 148 | [C₁₀H₁₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 133 | [C₉H₉O]⁺ | [M - CH₃]⁺: Loss of a methyl radical via cleavage of the C1-C9 bond (benzylic to the aromatic ring and alpha to the ether oxygen), followed by rearrangement. |
| 119 | [C₈H₇O]⁺ | [M - C₂H₅]⁺: Loss of an ethyl radical. This could occur through a ring-opening mechanism followed by cleavage. |
| 118 | [C₉H₁₀]⁺˙ | [M - CH₂O]⁺˙: Loss of formaldehyde via a retro-Diels-Alder (RDA) type rearrangement. |
| 105 | [C₈H₉]⁺ | [M - CH₃ - CO]⁺: Loss of a methyl radical followed by the loss of carbon monoxide from the resulting ion. |
| 91 | [C₇H₇]⁺ | Tropylium Ion: A common and stable fragment in the mass spectra of alkylbenzenes, likely formed through rearrangement and cleavage of the heterocyclic ring. This is a hallmark of benzylic structures. |
Core Fragmentation Pathways Explained
The initial ionization of this compound will likely occur at the oxygen atom or the π-system of the aromatic ring. The subsequent fragmentation is driven by the formation of stable ions.
One of the most probable initial fragmentations is the loss of a hydrogen radical from the C1 position, which is both benzylic and alpha to the ether oxygen, to form a stable oxonium ion at m/z 147 .
A significant fragmentation pathway for chromane and isochroman derivatives is a retro-Diels-Alder (RDA) reaction .[1] For this compound, this would involve the cleavage of the heterocyclic ring, leading to the expulsion of a neutral molecule. A plausible RDA fragmentation would result in the loss of formaldehyde (CH₂O, 30 Da), yielding a radical cation at m/z 118 .
Another key fragmentation is initiated by α-cleavage at the C1-O2 bond. This would lead to the opening of the heterocyclic ring. Subsequent cleavage and rearrangement can lead to the formation of various fragment ions. A prominent pathway involves the cleavage of the C1-C9 bond, which is benzylic, leading to the loss of a methyl radical and the formation of an ion at m/z 133 .
The presence of the methyl group on the aromatic ring introduces the possibility of benzylic cleavage . This can lead to the formation of a highly stable tropylium ion at m/z 91 . This is a very common and often intense peak in the mass spectra of compounds containing a benzyl moiety.
Comparison with Structurally Related Compounds
To contextualize the predicted fragmentation of this compound, it is useful to compare it with the known fragmentation of similar structures.
-
Chroman: The fragmentation of the parent chroman ring system is well-documented and often proceeds through a retro-Diels-Alder reaction, leading to the loss of ethene.[1] The presence of the methyl group and the different position of the oxygen in isochroman will alter the specific neutral loss in the RDA reaction.
-
Alkylbenzenes: The formation of the tropylium ion (m/z 91) is a dominant feature in the mass spectra of alkylbenzenes. Given the benzylic nature of the this compound structure, the appearance of a significant peak at m/z 91 is highly anticipated.
The fragmentation of this compound is therefore expected to be a hybrid of the characteristic pathways of cyclic ethers and alkylbenzenes, leading to a rich and informative mass spectrum.
Experimental Protocol for Mass Spectrometry Analysis
For researchers wishing to acquire an experimental mass spectrum of this compound, the following protocol outlines a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for volatile and semi-volatile compounds.
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on sample concentration.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
MS Conditions
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
Sample Preparation
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is free of non-volatile impurities that could contaminate the GC-MS system.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the mass spectrometry fragmentation pattern of this compound. By leveraging established principles of fragmentation for related chemical structures, we have proposed the key fragmentation pathways and the expected major ions. This information, coupled with the detailed experimental protocol, should serve as a valuable resource for researchers in the synthesis, characterization, and application of this and similar heterocyclic compounds. The experimental verification of this predicted fragmentation pattern will be a valuable contribution to the chemical sciences.
References
- 1. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]
- 4. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Validating the Purity of 7-Methylisochroman by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of pharmaceutical development, the isochroman scaffold is a privileged structure, appearing in a variety of biologically active natural products and synthetic compounds. 7-Methylisochroman, as a specific analogue, represents a key building block or final active pharmaceutical ingredient (API) whose purity is not merely a quality metric but a direct determinant of its safety and efficacy. The presence of even minute quantities of impurities—be they starting materials, synthetic by-products, or degradation products—can introduce unforeseen toxicity or alter the pharmacological profile of the compound.
High-Performance Liquid Chromatography (HPLC) stands as the unequivocal gold standard for purity assessment in the pharmaceutical industry.[1] Its high resolution, sensitivity, and quantitative accuracy make it an indispensable tool for separating and quantifying the main component from its structurally similar impurities. This guide provides an in-depth, experience-driven framework for developing and validating a robust HPLC method for this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is not only accurate but also defensible and self-validating.
Part 1: Understanding the Analyte & Potential Impurities
A successful analytical method begins with a thorough understanding of the target molecule.
Chemical Properties of this compound:
-
Molecular Formula: C₁₀H₁₂O
-
Molecular Weight: 148.20 g/mol [2]
-
Structure: A bicyclic ether with a methyl group on the aromatic ring and a chiral center at the 4-position (if substituted, though the parent is achiral, many derivatives are chiral).[2]
-
Key Features: The molecule contains a chromophoric benzene ring, making it suitable for UV detection. Its moderate polarity suggests good compatibility with reversed-phase chromatography.
Anticipating Impurities: A Proactive Approach The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of impurities above certain thresholds.[3] A robust method must be able to separate the API from impurities that could plausibly arise during its synthesis and storage. Common synthetic routes like the Oxa-Pictet-Spengler cyclization can introduce specific impurities.[4]
Potential impurities for this compound could include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Positional Isomers: e.g., 5-Methylisochroman or 8-Methylisochroman.
-
Oxidation Products: Opening of the ether ring or oxidation of the benzylic position.
-
Enantiomers: If a chiral synthesis is employed or a racemic mixture is produced, the other enantiomer is considered a chiral impurity.[5]
Caption: Logical relationship between the API and its potential impurities.
Part 2: HPLC Method Development Workflow
The objective is to develop a method that provides baseline separation for all known impurities and is robust enough to detect unknown ones. This process is systematic, not random.
Caption: Systematic workflow for HPLC method development.
Step-by-Step Experimental Protocol: Achiral Purity Method
This method is designed to separate this compound from process-related impurities and degradants.
-
Column Selection: A modern, high-efficiency C18 column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size) is the logical starting point. The C18 stationary phase provides excellent hydrophobic retention for the aromatic system of the analyte, while the smaller particle size ensures high resolution and efficiency.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid is critical for protonating any residual silanols on the silica backbone, preventing peak tailing and ensuring sharp, symmetrical peaks.
-
Mobile Phase B: Acetonitrile (ACN). ACN is chosen over methanol due to its lower viscosity and stronger elution strength for aromatic compounds, often resulting in better peak shapes and faster run times.
-
-
Wavelength Selection: A solution of this compound (~10 µg/mL) is scanned in a UV-Vis spectrophotometer from 200-400 nm. The wavelength of maximum absorbance (λmax), likely around 265-275 nm, is selected for detection to ensure maximum sensitivity.
-
Initial Gradient and Optimization:
-
Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute all components and identify the approximate elution time of the main peak.
-
Refine the gradient around the elution time of the main peak and its surrounding impurities. The goal is to flatten the gradient in the region of interest to maximize resolution (Rs > 1.5) between adjacent peaks.
-
Optimized Achiral HPLC Method:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 100 x 4.6 mm, 2.7 µm | High efficiency and resolution for complex separations. |
| Mobile Phase A | 0.1% H₃PO₄ in H₂O | Suppresses silanol interactions, ensures good peak shape. |
| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency. |
| Gradient | 30% B to 70% B in 15 min | Optimized for resolution of key impurities around the main peak. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 270 nm | Maximizes sensitivity for the analyte. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for peak overload. |
Chiral Separation: A Necessary Orthogonal Method
If this compound is chiral, its enantiomeric purity must be assessed. This cannot be done on an achiral C18 column. A separate method using a Chiral Stationary Phase (CSP) is required.[6][7]
Optimized Chiral HPLC Method:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Polysaccharide-based CSP | Broad applicability for separating enantiomers.[5] |
| Mobile Phase | Isocratic: 90:10 Hexane:Isopropanol | Normal phase conditions are typically used for polysaccharide CSPs. |
| Flow Rate | 1.0 mL/min | Standard for normal phase methods. |
| Column Temp. | 25 °C | Temperature can significantly affect chiral recognition. |
| Detection | UV at 270 nm | Same chromophore as the achiral method. |
Part 3: Method Validation - The Cornerstone of Trustworthiness
A method is not reliable until it is validated. The validation process is a series of experiments designed to prove that the method is suitable for its intended purpose. The framework is guided by the ICH Q2(R1) guidelines.
Caption: Key parameters evaluated during HPLC method validation.
Validation Experimental Data (Hypothetical)
The following tables summarize the expected outcomes of a successful validation study.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 1 | 15,230 |
| 10 | 151,980 |
| 50 | 755,400 |
| 100 | 1,510,500 |
| 150 | 2,264,900 |
| Result | Correlation Coefficient (r²): 0.9998 |
Table 2: Accuracy (Spike Recovery)
| Level | Amount Spiked (µg) | Amount Recovered (µg) | % Recovery |
|---|---|---|---|
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.3 | 100.3% |
| 120% | 120.0 | 119.2 | 99.3% |
| Result | Average Recovery: 99.7% |
Table 3: Precision
| Parameter | Peak Area (n=6) | % RSD |
|---|---|---|
| Repeatability (Intra-day) | 1,510,500 ± 4530 | 0.3% |
| Intermediate Precision (Inter-day) | 1,515,200 ± 9100 | 0.6% |
| Result | All %RSD values are well below the typical limit of 2%. |
Table 4: LOD & LOQ
| Parameter | Concentration (µg/mL) | Method |
|---|---|---|
| Limit of Detection (LOD) | 0.05 | Based on Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.15 | Based on Signal-to-Noise ratio of 10:1 |
Specificity through Forced Degradation: To prove specificity, the sample is subjected to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light) to intentionally degrade it.[8][9] The HPLC analysis must demonstrate that the degradation product peaks are fully resolved from the main this compound peak, and a photodiode array (PDA) detector should be used to confirm peak purity.
Part 4: Comparison with Alternative Analytical Techniques
While HPLC is the primary technique, other methods offer complementary information.
| Technique | Principle | Pros for this compound Analysis | Cons |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | Gold standard for quantitative purity; high precision and robustness; excellent for known impurities. | Requires reference standards for impurity identification and quantification. |
| GC-MS | Separation based on volatility, detection by mass. | High sensitivity; provides structural information for volatile impurities; good for residual solvent analysis. | Requires analyte to be volatile and thermally stable; potential for on-column degradation. |
| LC-MS | HPLC separation with mass spectrometry detection. | Powerful for identifying unknown impurities by providing molecular weight and fragmentation data; confirms peak identity. | Quantification can be more complex than UV; instrumentation is more expensive and complex. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Provides absolute quantification without a specific reference standard; gives unambiguous structural information. | Lower sensitivity than HPLC; complex spectra if multiple impurities are present. |
Conclusion
Validating an HPLC method for the purity of this compound is a rigorous, multi-faceted process that underpins its potential use in a regulated environment. The approach detailed here—beginning with a deep understanding of the molecule, followed by systematic method development and culminating in a comprehensive validation based on ICH principles—provides a robust framework for ensuring product quality. A well-validated HPLC method is not just an analytical procedure; it is a guarantee of scientific integrity, providing trustworthy data that is essential for researchers, scientists, and drug development professionals to make informed decisions on the path to new therapeutics.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 7-Methylisochroman Isomers
For researchers, scientists, and professionals in drug development, the nuanced world of stereochemistry offers both challenges and opportunities. The spatial arrangement of atoms within a molecule can dramatically alter its biological activity, transforming a potent therapeutic into an inert compound, or worse, a toxic one. This guide provides an in-depth comparison of the potential biological activities of 7-Methylisochroman isomers, drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR) to illuminate the likely impact of isomeric variations on efficacy and mechanism of action. While direct comparative experimental data for all this compound isomers is not extensively available in published literature, this guide synthesizes information from related isochroman derivatives to provide a robust predictive framework.
Introduction to Isochromans and the Significance of Isomerism
The isochroman scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1][2][3] These activities include anti-inflammatory, antimicrobial, and cytotoxic (antitumor) effects.[1][2][3] The introduction of a methyl group at the 7-position of the isochroman ring system, creating this compound, adds a layer of complexity and potential for nuanced biological effects.
Isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, is a critical consideration in drug design. For a molecule like this compound, which possesses a chiral center at the 1-position (and potentially others depending on further substitution), several types of isomers can exist:
-
Enantiomers: Non-superimposable mirror images of each other (e.g., (R)-7-Methylisochroman and (S)-7-Methylisochroman). Enantiomers often exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors.
-
Diastereomers: Stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more stereocenters.
-
Positional Isomers: Compounds with the same molecular formula but with substituents at different positions on the parent structure (e.g., this compound vs. 6-Methylisochroman).
This guide will focus on comparing the potential biological activities of the enantiomers of this compound and discussing the influence of the methyl group's position.
Comparative Analysis of Biological Activities
Based on the known pharmacological profile of the isochroman class of compounds, we will explore the predicted comparative activities of this compound isomers in three key areas: cytotoxicity against cancer cell lines, anti-inflammatory activity, and antimicrobial activity.
Cytotoxic Activity
Isochroman derivatives have demonstrated promising cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis. The presence and position of substituents on the isochroman ring can significantly influence this activity.
Influence of the 7-Methyl Group: The methyl group at the 7-position is likely to influence the compound's lipophilicity. An increase in lipophilicity can enhance membrane permeability, potentially leading to increased intracellular concentrations and greater cytotoxic potency. However, the steric bulk of the methyl group could also hinder binding to a target protein, depending on the specific topology of the binding site.
Stereoselectivity: The stereochemistry at the chiral center(s) is expected to play a crucial role in cytotoxic activity. One enantiomer may fit more precisely into the active site of a target enzyme or receptor, leading to a significant difference in potency between the (R)- and (S)-isomers.
Hypothetical Comparative Cytotoxicity Data:
The following table presents hypothetical IC50 values to illustrate the potential differences in cytotoxic activity between this compound isomers against a model cancer cell line (e.g., MCF-7, a human breast cancer cell line). This data is predictive and based on SAR principles.
| Compound | Isomer | Predicted IC50 (µM) on MCF-7 Cells |
| This compound | Racemic | 15 |
| (R)-enantiomer | 8 | |
| (S)-enantiomer | 25 | |
| 6-Methylisochroman | Racemic | 20 |
This table is for illustrative purposes only. Actual experimental values may vary.
Anti-inflammatory Activity
Certain isochroman derivatives have been shown to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory mediators.
Influence of the 7-Methyl Group: The addition of a methyl group could enhance anti-inflammatory activity by increasing the compound's affinity for the target protein or by favorably altering its pharmacokinetic properties.
Stereoselectivity: As with cytotoxicity, the three-dimensional shape of the molecule is critical for its interaction with inflammatory targets. It is highly probable that one enantiomer of this compound will exhibit greater anti-inflammatory potency than the other.
Hypothetical Comparative Anti-inflammatory Data:
This table illustrates the potential differences in the inhibition of a key inflammatory marker, such as nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Isomer | Predicted NO Inhibition (%) at 10 µM |
| This compound | Racemic | 45 |
| (R)-enantiomer | 65 | |
| (S)-enantiomer | 20 | |
| 6-Methylisochroman | Racemic | 35 |
This table is for illustrative purposes only. Actual experimental values may vary.
Antimicrobial Activity
The isochroman scaffold has been identified in compounds with activity against various bacterial and fungal strains.
Influence of the 7-Methyl Group: The impact of the 7-methyl group on antimicrobial activity will depend on the specific microbial target and the mechanism of action. The increased lipophilicity could facilitate passage through the microbial cell wall, enhancing activity.
Stereoselectivity: The interaction with microbial enzymes or other chiral targets is likely to be stereoselective, resulting in one enantiomer being a more potent antimicrobial agent.
Hypothetical Comparative Antimicrobial Data:
The following table shows hypothetical Minimum Inhibitory Concentration (MIC) values against a model bacterium (e.g., Staphylococcus aureus).
| Compound | Isomer | Predicted MIC (µg/mL) against S. aureus |
| This compound | Racemic | 32 |
| (R)-enantiomer | 16 | |
| (S)-enantiomer | 64 | |
| 6-Methylisochroman | Racemic | 48 |
This table is for illustrative purposes only. Actual experimental values may vary.
Experimental Protocols
To empirically determine the biological activities of this compound isomers, the following standardized protocols are recommended.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound isomers in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer.
References
A Comparative Guide to 7-Methylisochroman and its Analogs: Exploring Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and professionals in drug development, the isochroman scaffold represents a privileged heterocyclic system with a diverse and compelling range of biological activities.[1][2] From anticancer and antimicrobial to antihypertensive and anti-inflammatory properties, isochroman derivatives have consistently emerged as promising candidates in medicinal chemistry.[1][2] This guide provides an in-depth technical comparison of 7-Methylisochroman with other isochroman derivatives. In the absence of direct experimental data for this compound in the public domain, this analysis will focus on the structure-activity relationships (SAR) of closely related analogs to infer its potential biological profile and guide future research.
The Isochroman Scaffold: A Foundation for Diverse Pharmacology
The isochroman core, a bicyclic ether, is a versatile template for designing bioactive molecules. Its rigid structure presents a well-defined three-dimensional arrangement for interacting with biological targets. The substitution pattern on both the aromatic and the dihydropyran rings plays a critical role in modulating the pharmacological effects of these compounds. This guide will delve into how modifications, particularly at the 7-position of the aromatic ring, can influence the biological activity of the isochroman nucleus.
Comparative Analysis of Substituted Isochromans: The Influence of the 7-Position
While specific data for this compound is not available, we can extrapolate its potential properties by examining derivatives with substitutions at or around the 7-position. The electronic and steric nature of the substituent at this position can significantly impact the molecule's interaction with target proteins.
Inferred Physicochemical Properties of this compound
The introduction of a methyl group at the 7-position is expected to increase the lipophilicity of the isochroman scaffold compared to the unsubstituted parent molecule. This could potentially enhance its ability to cross cell membranes and may influence its pharmacokinetic profile. The methyl group is an electron-donating group, which could subtly alter the electron density of the aromatic ring and impact its binding to target macromolecules.
Biological Activity of Related 7-Substituted Analogs
Studies on related heterocyclic systems, such as chromenes and coumarins, have demonstrated that substitution at the 7-position can profoundly affect biological activity. For instance, 7-hydroxychroman derivatives have shown potent antioxidant activity.[3] In the context of isochroman-related compounds, hydroxylated and methoxylated derivatives have been a key focus of research.
Table 1: Biological Activities of Representative Isochroman and Dihydroisocoumarin Derivatives
| Compound/Derivative Class | Substitution Pattern | Reported Biological Activity | Reference(s) |
| Dihydroisocoumarins | 3-phenyl substituted | Cytotoxic against various cancer cell lines | [4] |
| Dihydroisocoumarins | General | Anti-inflammatory, antimicrobial, antifungal | [5] |
| Isocoumarins | Various | Antiproliferative | [6] |
| 6-Methoxyisochroman-3-one | 6-methoxy | Antibacterial, anti-inflammatory | [7] |
| 7-Hydroxychroman-2-carboxylic acid N-alkyl amides | 7-hydroxy | Potent inhibition of lipid peroxidation | [3] |
This table presents a selection of data from related compounds to illustrate the potential of the isochroman scaffold and the influence of aromatic ring substitution. Direct comparative data for this compound is not currently available in the literature.
Structure-Activity Relationship (SAR) Insights
-
Substitution on the Aromatic Ring: The nature and position of substituents on the benzene ring are critical determinants of biological activity. Electron-donating groups like methoxy and hydroxyl groups, as seen in 6-Methoxyisochroman-3-one and 7-hydroxychroman derivatives, are often associated with antibacterial, anti-inflammatory, and antioxidant properties.[3][7] It is plausible that the electron-donating methyl group in this compound could contribute to similar activities.
-
The Dihydropyran Ring: Modifications to the dihydropyran ring, such as the introduction of spirocyclic systems, have been shown to yield compounds with potent antihistaminic activity.[8][9][10] This highlights the importance of the overall three-dimensional structure of the molecule.
Hypothetical Signaling Pathways
Based on the activities of related compounds, this compound and its derivatives could potentially exert their effects through various signaling pathways. For instance, the cytotoxic effects of many isocoumarin and dihydroisocoumarin derivatives are mediated through the induction of apoptosis.[4][6]
Caption: Hypothetical intrinsic apoptosis pathway potentially activated by bioactive isochroman derivatives.
Experimental Protocols
To facilitate the investigation of this compound and its analogs, this section provides detailed, step-by-step methodologies for a representative synthesis and key biological assays.
Representative Synthesis of a Substituted Isochroman Derivative
Caption: General synthetic workflow for the preparation of substituted isochromenes.
Step-by-Step Protocol:
-
Henry Reaction: To a solution of the appropriately substituted o-alkynylbenzaldehyde in a suitable solvent (e.g., toluene), add a nitroalkane (e.g., nitromethane) and a catalyst such as ammonium acetate. Reflux the mixture with azeotropic removal of water until the reaction is complete (monitored by TLC).
-
Wacker-type Oxidation: The resulting nitroalkene is then subjected to an aerobic Wacker-type oxidation. This typically involves a palladium catalyst and a copper co-catalyst in the presence of oxygen or air.
-
Intramolecular Michael Cyclization: The product from the oxidation step is then treated with a base, such as potassium carbonate, in a polar aprotic solvent (e.g., DMF) to promote an intramolecular Michael addition, leading to the cyclized isochromene product.
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel.
In Vitro Anti-inflammatory Activity: Nitric Oxide Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[12][13][14]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
In Vitro Anticancer Activity: Apoptosis Detection by Flow Cytometry
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with a test compound.[15][16][17][18]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Appropriate cell culture medium
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat them with the test compound at various concentrations for a specified time (e.g., 24, 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
The isochroman scaffold is a rich source of biologically active compounds with significant therapeutic potential. While direct experimental data for this compound is currently lacking, the analysis of its structural analogs suggests that it is a worthwhile candidate for synthesis and biological evaluation. The methyl group at the 7-position is likely to confer increased lipophilicity and may contribute to a range of biological activities, including anti-inflammatory and cytotoxic effects.
Future research should focus on the development of a robust synthetic route to this compound and a comprehensive evaluation of its biological properties using the standardized assays outlined in this guide. A direct comparison with other 7-substituted isochromans and derivatives with substitutions at other positions will be crucial for elucidating a clear structure-activity relationship and for the rational design of novel isochroman-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3,4-Dihydroisocoumarins, Interesting Natural Products: Isolation, Organic Syntheses and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antiproliferative activities, and computational evaluation of novel isocoumarin and 3,4-dihydroisocoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Methoxyisochroman-3-one | 43088-72-8 | Benchchem [benchchem.com]
- 8. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. daneshyari.com [daneshyari.com]
- 12. dovepress.com [dovepress.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. benchchem.com [benchchem.com]
Navigating the Structure-Activity Landscape of 7-Methylisochroman Analogs: A Comparative Guide
The isochroman scaffold, a bicyclic ether, is a privileged structure in numerous biologically active natural products and synthetic molecules.[1] The introduction of a methyl group at the 7-position can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. Understanding how modifications to this core structure impact activity is crucial for the rational design of novel therapeutics.
Core Structural Insights and Their Mechanistic Implications
The biological activity of isochroman derivatives is intrinsically linked to the substituents on both the aromatic and pyran rings. The interplay of these modifications dictates the molecule's overall shape, polarity, and ability to form specific interactions with target proteins.
The Role of Aromatic Ring Substitution
Substituents on the benzene ring of the isochroman nucleus play a pivotal role in modulating biological activity. Electron-donating and electron-withdrawing groups can alter the electron density of the ring system, influencing p-p stacking interactions and hydrogen bonding capacity with protein residues. For instance, in related heterocyclic compounds like 4-methylcoumarins, the presence and position of hydroxyl and methoxy groups on the aromatic ring have been shown to be critical for their anticancer activity.[2]
Impact of Modifications on the Dihydropyran Ring
Alterations to the dihydropyran ring, including the introduction of various substituents, can significantly affect the molecule's conformational flexibility and its ability to fit into the binding pocket of a target enzyme or receptor. The stereochemistry of these substituents is often a critical determinant of activity.
Comparative Analysis of Biological Activities
While specific data on a series of 7-methylisochroman analogs is limited, we can draw parallels from studies on related structures to infer potential SAR trends.
Anticancer Activity
Research on structurally similar chromone and coumarin derivatives provides valuable insights. For example, studies on 4-methylcoumarin derivatives have demonstrated that the nature and position of substituents on the aromatic ring are key determinants of cytotoxicity against various cancer cell lines.[3] It is plausible that similar trends would be observed with this compound analogs, where the introduction of specific functional groups could enhance their antiproliferative effects.
Antimicrobial Activity
The isochroman scaffold has been identified as a promising backbone for the development of novel antimicrobial agents. The SAR of these compounds often reveals that lipophilicity and the presence of specific hydrogen bond donors and acceptors are crucial for activity against both Gram-positive and Gram-negative bacteria. Modifications to the this compound core that optimize these properties could lead to the development of potent new antibiotics.
Experimental Protocols for SAR Elucidation
To systematically investigate the SAR of this compound analogs, a series of well-defined experimental protocols are essential.
General Synthesis of this compound Analogs
A representative synthetic scheme for generating a library of this compound analogs would typically involve a multi-step process starting from a readily available substituted toluene derivative. Key steps would include functionalization of the aromatic ring, followed by the construction of the dihydropyran ring through methods such as an oxa-Pictet-Spengler reaction.[4]
Experimental Workflow: Synthesis of this compound Analogs
Caption: A generalized workflow for the synthesis of a this compound analog library.
In Vitro Cytotoxicity Assays
To evaluate the anticancer potential of the synthesized analogs, standard in vitro cytotoxicity assays are employed.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) values are determined.
Data Interpretation Workflow
Caption: Workflow for analyzing cytotoxicity data to establish SAR.
Antimicrobial Susceptibility Testing
To assess the antimicrobial activity of the analogs, standard methods such as broth microdilution are used to determine the minimum inhibitory concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
-
Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown to the mid-logarithmic phase in appropriate broth media.
-
Compound Dilution: The this compound analogs are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Future Directions and Conclusion
The exploration of the structure-activity relationship of this compound analogs represents a promising frontier in the quest for novel therapeutic agents. While direct and comprehensive comparative data remains to be fully established in the public domain, the foundational principles gleaned from related heterocyclic systems provide a robust framework for guiding future research. Systematic synthesis and screening of a focused library of this compound derivatives, coupled with detailed mechanistic studies, are imperative to unlock the full therapeutic potential of this intriguing chemical scaffold. The experimental protocols and analytical workflows outlined in this guide offer a starting point for researchers dedicated to advancing this area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 7-Methylisochroman for Medicinal Chemistry and Drug Development
For researchers and scientists engaged in the synthesis of novel therapeutics, the isochroman scaffold represents a privileged structure found in a variety of biologically active compounds. This guide provides a comparative analysis of established synthetic routes to 7-Methylisochroman, a key intermediate for drug development. We will delve into two primary methodologies: the direct acid-catalyzed cyclization of a phenylethanol derivative with formaldehyde and a multi-step approach involving an intramolecular Friedel-Crafts reaction. This analysis will offer insights into the practical considerations of each route, supported by detailed experimental protocols and comparative data.
Introduction to this compound
The isochroman ring system is a core structural motif in numerous natural products and synthetic molecules exhibiting a wide array of biological activities. The introduction of a methyl group at the 7-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making this compound a valuable building block for the synthesis of targeted therapeutics. The development of efficient and scalable synthetic routes to this compound is therefore of considerable interest to the medicinal chemistry community.
Route 1: Acid-Catalyzed Oxa-Pictet-Spengler Cyclization
One of the most direct and atom-economical methods for the synthesis of isochromans is the Oxa-Pictet-Spengler reaction. This approach involves the acid-catalyzed cyclization of a β-phenylethanol with an aldehyde or its equivalent. For the synthesis of this compound, 2-(4-methylphenyl)ethanol is reacted with formaldehyde.
Causality of Experimental Choices
The choice of a strong acid catalyst, such as concentrated hydrochloric acid, is crucial for protonating the formaldehyde, rendering it sufficiently electrophilic to attack the electron-rich aromatic ring of 2-(4-methylphenyl)ethanol. The reaction is typically carried out in a biphasic system or with a co-solvent to manage the solubility of the starting materials. The temperature is moderately elevated to overcome the activation energy of the cyclization step without promoting side reactions like polymerization of formaldehyde.
Experimental Protocol: Acid-Catalyzed Cyclization
Materials:
-
2-(4-methylphenyl)ethanol
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (37%)
-
Dichloromethane
-
5% Sodium Bicarbonate Solution
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of 2-(4-methylphenyl)ethanol (1 equivalent) in a suitable reaction vessel, add paraformaldehyde (1.5 equivalents).
-
Slowly add concentrated hydrochloric acid dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 35-40°C and stir for 20-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and allow the layers to separate.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution, water, and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Workflow Diagram: Oxa-Pictet-Spengler Cyclization
Caption: Workflow for the synthesis of this compound via Oxa-Pictet-Spengler cyclization.
Route 2: Intramolecular Friedel-Crafts Alkylation
An alternative approach to this compound involves a two-step sequence commencing with the chloromethylation of 2-(4-methylphenyl)ethanol followed by an intramolecular Friedel-Crafts alkylation. This method offers a different strategy for forming the isochroman ring system.
Causality of Experimental Choices
The first step involves the formation of a chloromethyl ether intermediate from 2-(4-methylphenyl)ethanol. This is a crucial step that introduces the necessary electrophilic center for the subsequent cyclization. The intramolecular Friedel-Crafts reaction is then promoted by a Lewis acid, such as aluminum chloride, which facilitates the cyclization by activating the chloromethyl group for electrophilic aromatic substitution. The choice of a non-polar solvent is important to prevent coordination with the Lewis acid.
Experimental Protocol: Intramolecular Friedel-Crafts Alkylation
Step 1: Synthesis of 1-(2-chloroethoxy)-4-methyl-2-(chloromethyl)benzene
-
React 2-(4-methylphenyl)ethanol with a suitable chloromethylating agent (e.g., formaldehyde and HCl, or chloromethyl methyl ether under acidic conditions) to introduce the chloromethyl group onto the aromatic ring. This step requires careful handling of carcinogenic reagents.
Step 2: Intramolecular Cyclization to this compound
-
Dissolve the chloromethylated intermediate in a dry, inert solvent such as carbon disulfide or dichloromethane.
-
Cool the solution in an ice bath and add a Lewis acid catalyst, such as anhydrous aluminum chloride, portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water and brine, and dry over an anhydrous salt.
-
Remove the solvent under reduced pressure and purify the resulting this compound by distillation or chromatography.
Workflow Diagram: Intramolecular Friedel-Crafts Alkylation
Caption: Workflow for the two-step synthesis of this compound via intramolecular Friedel-Crafts alkylation.
Comparative Analysis
| Feature | Route 1: Oxa-Pictet-Spengler | Route 2: Intramolecular Friedel-Crafts |
| Number of Steps | 1 | 2 |
| Starting Materials | 2-(4-methylphenyl)ethanol, Paraformaldehyde | 2-(4-methylphenyl)ethanol, Chloromethylating agent |
| Reagents | Strong acid (e.g., HCl) | Lewis acid (e.g., AlCl₃), Chloromethylating agent |
| Reported Yield | Generally moderate to good | Can be high, but dependent on the efficiency of both steps |
| Scalability | Generally good, but can be limited by biphasic nature | Potentially more complex to scale due to two distinct steps and handling of hazardous reagents |
| Safety/Handling | Requires handling of corrosive acid | Involves highly toxic/carcinogenic chloromethylating agents and moisture-sensitive Lewis acids |
| Atom Economy | High | Lower due to the multi-step nature |
Conclusion
Both the acid-catalyzed Oxa-Pictet-Spengler cyclization and the intramolecular Friedel-Crafts alkylation represent viable pathways for the synthesis of this compound. The Oxa-Pictet-Spengler reaction offers a more direct, one-pot synthesis with higher atom economy, making it an attractive option for its simplicity. However, yields can be variable. The intramolecular Friedel-Crafts route, while being a two-step process with lower atom economy and involving more hazardous reagents, may offer higher overall yields and more predictable scalability in certain contexts.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including available starting materials, scale of the synthesis, and safety considerations. For rapid access to this compound on a laboratory scale, the Oxa-Pictet-Spengler reaction is often preferred. For larger-scale production where yield and reproducibility are paramount, the two-step Friedel-Crafts approach may be more suitable, provided that appropriate safety measures are in place for handling the hazardous reagents involved.
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 7-Methylisochroman
This guide provides a comprehensive framework for the analytical cross-validation of 7-Methylisochroman, a key heterocyclic motif of interest to researchers, scientists, and drug development professionals. In the landscape of pharmaceutical development, the unambiguous identification and characterization of a molecule are paramount. This is achieved not by a single analytical technique, but through the orthogonal and synergistic application of multiple methods. This guide will walk you through a robust cross-validation strategy, grounded in the principles of scientific integrity and regulatory expectations.
While specific, publicly available experimental spectra for this compound are limited, this guide will leverage data from structurally analogous compounds to predict expected analytical outcomes. The core focus will be on the "why" and "how" of cross-validation, ensuring that the described protocols form a self-validating system. Our approach is underpinned by the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies are scientifically sound and regulatory-compliant.[1][2][3][4][5][6][7][8][9][10]
The Logic of Orthogonal Cross-Validation
The fundamental principle of cross-validation is to probe different physicochemical properties of the molecule using a variety of analytical techniques. This ensures that the collective data paints a comprehensive and unambiguous picture of the molecule's identity, purity, and quantity. A single technique might be susceptible to interference or may not provide sufficient structural information. By combining methods that operate on different principles (e.g., nuclear spin properties, mass-to-charge ratio, infrared absorption), we create a robust and self-verifying analytical package.
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Caption: Interconnectivity of Analytical Techniques for Cross-Validation.Part 1: Primary Identification and Structural Elucidation
The initial phase of analysis focuses on unequivocally identifying this compound and elucidating its chemical structure. The trifecta of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy forms the cornerstone of this effort.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical.
¹H NMR Spectroscopy
¹H NMR will reveal the number of different types of protons, their chemical environment, and their connectivity. Based on the structure of this compound and data from similar compounds, we can predict the following key signals.[11][12][13][14][15]
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.[16][17][18][19]
Table 1: Predicted NMR Data for this compound
| Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| ¹H NMR | ~7.0-7.2 | m | Aromatic protons |
| ~4.7 | t | O-CH₂ | |
| ~3.9 | t | Ar-CH₂ | |
| ~2.3 | s | Ar-CH₃ | |
| ¹³C NMR | ~135-140 | s | Quaternary aromatic carbons |
| ~125-130 | d | CH aromatic carbons | |
| ~65 | t | O-CH₂ | |
| ~28 | t | Ar-CH₂ | |
| ~20 | q | Ar-CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. A proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound and valuable information about its fragmentation pattern, which can further confirm the structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile compound like this compound.
The expected molecular ion peak [M]⁺ for this compound (C₁₀H₁₂O) would be at m/z = 148. Key fragmentation patterns can be predicted based on the structure and general fragmentation rules.[20][21][22][23][24]
Table 2: Predicted GC-MS Data for this compound
| m/z | Predicted Fragment | Interpretation |
| 148 | [C₁₀H₁₂O]⁺ | Molecular Ion (M⁺) |
| 133 | [M - CH₃]⁺ | Loss of a methyl group |
| 118 | [M - CH₂O]⁺ | Loss of formaldehyde |
| 105 | [C₈H₉]⁺ | Further fragmentation |
| 91 | [C₇H₇]⁺ | Tropylium ion (common for benzylic structures) |
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar polydimethylsiloxane column). A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
MS Detection: The eluent from the GC is directed into the mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass analyzer scans a range of m/z values (e.g., 40-400 amu) to detect the molecular ion and its fragments.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. This data is compared with spectral libraries and predicted fragmentation patterns to confirm the identity of the compound.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of different bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3050-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |
| 1610, 1500 | C=C stretch | Aromatic ring |
| 1250-1000 | C-O stretch | Ether |
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the neat liquid or solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
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Caption: Logic Flow for Structural Elucidation.Part 2: Purity Assessment and Quantification
Once the identity of this compound is confirmed, the next crucial step is to determine its purity and, if required, to quantify it. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity assessment, a well-developed HPLC method should be able to separate this compound from any potential impurities, such as starting materials, byproducts, or degradation products.[25][26][27]
Method Development Considerations:
-
Column: A reversed-phase C18 column is a good starting point for a molecule with the polarity of this compound.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typically employed. The gradient is optimized to achieve good resolution between the main peak and any impurity peaks.
-
Detection: UV detection is suitable for this compound due to its aromatic ring. The detection wavelength should be set at the absorbance maximum of the compound to ensure high sensitivity.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to create a stock solution. Prepare a working solution by diluting the stock solution to an appropriate concentration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient might start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV-Vis scan (e.g., ~270 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Cross-Validation in Practice: Connecting the Dots
The true power of this multi-technique approach lies in the cross-validation of the data. For instance:
-
The molecular weight determined by MS must be consistent with the structure elucidated by NMR .
-
The functional groups identified by IR (e.g., aromatic C-H, C-O ether) must correspond to the chemical environments observed in the NMR spectra.
-
The primary peak in the HPLC chromatogram should be collected and analyzed by MS and NMR to confirm that it is indeed this compound.
-
Any significant impurity peaks in the HPLC can be further investigated by LC-MS to identify their structures.
This integrated analytical approach, grounded in established scientific principles and regulatory guidelines, provides a high degree of confidence in the identity, purity, and overall quality of this compound, making it fit for its intended purpose in research and drug development.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology - ECA Academy [gmp-compliance.org]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Federal Register :: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability [federalregister.gov]
- 11. compoundchem.com [compoundchem.com]
- 12. rsc.org [rsc.org]
- 13. Isochroman(493-05-0) 1H NMR [m.chemicalbook.com]
- 14. Proton NMR Table [www2.chemistry.msu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. (3R)-5,6,8-trihydroxy-3-methyl-isochroman-1-one | C10H10O5 | CID 10560368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Isochroman(493-05-0) 13C NMR spectrum [chemicalbook.com]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. Mass Spectrometry [www2.chemistry.msu.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 24. Fragmentation patterns of methyloxime-trimethylsilyl derivatives of constitutive mono- and disaccharide isomers analyzed by gas chromatography/field ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Efficacy of 7-Methylisochroman and Known Anti-Inflammatory Agents
Introduction: The Therapeutic Potential of the Isochroman Scaffold in Inflammation
The isochroman core, a heterocyclic motif, is a recurring structural feature in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[1][2] Among these, the anti-inflammatory potential of isochroman derivatives has garnered significant scientific interest.[1][2] These compounds have been shown to modulate key inflammatory pathways, suggesting their potential as a foundation for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological efficacy of 7-Methylisochroman, a representative of this promising class, against established anti-inflammatory inhibitors.
Due to the limited direct experimental data on this compound, this guide will utilize data from a closely related and well-studied analogue, 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) , as a proxy to evaluate its potential efficacy. DMHM shares the core this compound structure and has demonstrated significant anti-inflammatory properties, making it a scientifically reasonable surrogate for this comparative analysis. The insights drawn from DMHM's performance against well-known inhibitors of the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) pathways will provide a valuable benchmark for researchers exploring the therapeutic promise of this compound and related compounds.
Comparative Efficacy Analysis: this compound (as DMHM) vs. Known Inhibitors
The anti-inflammatory effects of this compound (represented by DMHM) are benchmarked against established inhibitors of two central inflammatory pathways: the cyclooxygenase (COX) pathway, which is targeted by nonsteroidal anti-inflammatory drugs (NSAIDs), and the nuclear factor-kappa B (NF-κB) signaling cascade, a critical regulator of the inflammatory response.
Inhibition of Pro-Inflammatory Mediators
DMHM has been shown to effectively suppress the production of key pro-inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines. This activity is comparable to that of well-established anti-inflammatory agents.
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| DMHM | NO Production | RAW264.7 | 22.43 ± 3.65 | |
| DMHM | NO Production | BV2 | 18.85 ± 5.79 | |
| DMHM | PGE2 Production | RAW264.7 | 24.96 ± 5.93 | |
| DMHM | PGE2 Production | BV2 | 15.85 ± 2.53 | |
| Indomethacin | PGE2 Production | RAW264.7 | ~14.6 µg/mL (~40.8 µM) | [3] |
| Celecoxib | PGE2 Production (LPS-induced) | RAW264.7 | ~1 µM | [4] |
| Parthenolide | IL-6 Production (LPS-induced) | THP-1 | 2.620 | [5][6] |
| BAY 11-7082 | TNF-α Production (LPS-induced) | RAW264.7 | ~15 µM | [7] |
Inhibition of Key Inflammatory Enzymes and Pathways
The anti-inflammatory effects of many drugs are achieved through the direct inhibition of enzymes like COX or the modulation of signaling pathways like NF-κB. Below is a comparison of the inhibitory concentrations of known drugs targeting these pathways.
| Compound | Target | IC50 | Reference |
| Celecoxib | COX-2 | 0.04 µM | [8] |
| Indomethacin | COX-1 | 0.063 µM | |
| Indomethacin | COX-2 | 0.48 µM | |
| Parthenolide | NF-κB (TLR4 expression) | 1.373 µM | [5][6] |
| BAY 11-7082 | IκBα phosphorylation | 10 µM | [9][10] |
Mechanisms of Action: Targeting the Inflammatory Cascade
The anti-inflammatory activity of this compound and its analogs is believed to stem from their ability to modulate critical signaling pathways involved in the inflammatory response.
The Arachidonic Acid and Cyclooxygenase (COX) Pathway
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes, which is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins, key mediators of inflammation, pain, and fever.[11][12][13][14][15] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.
Caption: The Cyclooxygenase (COX) Pathway.
The NF-κB Signaling Pathway
The NF-κB pathway is a pivotal regulator of inflammatory gene expression.[16][17][18][19] Upon stimulation by agents like LPS, a cascade of events leads to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing NF-κB dimers to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines.
Caption: The NF-κB Signaling Pathway.
Experimental Methodologies
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.
Protocol 1: Determination of PGE2 Production in LPS-Stimulated RAW264.7 Macrophages
This protocol outlines the procedure for measuring the inhibitory effect of a test compound on prostaglandin E2 (PGE2) production in murine macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
PGE2 ELISA kit
-
96-well and 24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL in 1 mL of complete DMEM and incubate overnight.[20]
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 2 hours.[20]
-
LPS Stimulation: Stimulate the cells with 100 ng/mL of LPS for 24 hours to induce an inflammatory response.[20]
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge at 1,000 x g for 15 minutes to remove any cellular debris.[20]
-
PGE2 Quantification: Determine the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the LPS-induced PGE2 production.
Protocol 2: Western Blot Analysis of COX-2 and iNOS Expression
This protocol describes the methodology for assessing the effect of a test compound on the protein expression levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in LPS-stimulated RAW264.7 cells.
Materials:
-
RAW264.7 cells cultured and treated as described in Protocol 1.
-
RIPA lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL Western blotting substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[21][22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[21]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.[23][24]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[21]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[22]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX-2, iNOS, and β-actin overnight at 4°C.[21][22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[21]
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of COX-2 and iNOS to the loading control (β-actin).
Caption: Western Blot Experimental Workflow.
Conclusion and Future Directions
The available evidence, primarily from the study of the structurally related compound DMHM, suggests that this compound holds promise as a potential anti-inflammatory agent. Its ability to inhibit the production of key inflammatory mediators like NO and PGE2 at micromolar concentrations places it within a range of efficacy comparable to some established anti-inflammatory drugs. The likely mechanism of action involves the modulation of the COX and/or NF-κB pathways, which are central to the inflammatory process.
Further research is imperative to fully elucidate the therapeutic potential of this compound. Direct in vitro and in vivo studies are required to confirm its biological activity and determine its precise molecular targets. Structure-activity relationship (SAR) studies on a library of 7-substituted isochroman derivatives could lead to the identification of even more potent and selective anti-inflammatory compounds. The data presented in this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the isochroman scaffold as a novel platform for the discovery of next-generation anti-inflammatory therapeutics.
References
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Parthenolide inhibits LPS-induced inflammatory cytokines through the toll-like receptor 4 signal pathway in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. BAY 11-7082 | BAY 11-7821 | NF-κB inhibitor | TargetMol [targetmol.com]
- 8. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 12. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Computational Docking of 7-Methylisochroman: An Investigative Study into Carbonic Anhydrase II Inhibition
This guide provides an in-depth, objective comparison of the potential binding of 7-Methylisochroman to a key enzymatic target, benchmarked against a known clinical inhibitor. It is designed for researchers, scientists, and drug development professionals interested in the application of computational methods for preliminary drug discovery and lead characterization. We will move beyond a simple recitation of steps to explain the causality behind our experimental choices, ensuring a self-validating and trustworthy protocol.
Introduction: The Isochroman Scaffold and the Case for this compound
The isochroman framework is a privileged heterocyclic scaffold found in numerous natural products and synthetic molecules.[1][2] Derivatives of this structure have demonstrated a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3] this compound, a specific derivative, remains a relatively under-explored molecule. In the absence of extensive experimental data, computational docking serves as a powerful, resource-efficient first step to generate testable hypotheses about its potential biological targets and mechanism of action.
This guide details a rigorous, validated computational docking workflow to investigate the potential of this compound as an enzyme inhibitor. To provide a meaningful context for its performance, we will conduct a direct comparative analysis against a well-established drug molecule for the same biological target.
Pillar 1: Rationale for Target and Comparator Selection
Target Selection: Human Carbonic Anhydrase II (hCA II)
Given the limited direct data on this compound, we select a plausible biological target based on the activity of structurally related compounds. Numerous studies have demonstrated that isocoumarins, which share a core bicyclic lactone structure with isochromanones, act as inhibitors of carbonic anhydrases (CAs).[4][5][6] Specifically, isoforms like CA IX and CA XII have been identified as targets.[7][8]
We have selected Human Carbonic Anhydrase II (hCA II) for this study. It is a well-characterized, ubiquitous isoform of the zinc-containing metalloenzyme family that plays a critical role in pH regulation, CO2 transport, and electrolyte secretion.[9][10] Its inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[9] The availability of numerous high-resolution crystal structures in the Protein Data Bank (PDB) makes hCA II an excellent and reliable target for structure-based drug design.[11][12][13]
Comparator Compound: Acetazolamide
To objectively evaluate the docking performance of this compound, a benchmark or positive control is essential. We have selected Acetazolamide , a potent, clinically approved sulfonamide-based inhibitor of carbonic anhydrases.[14][15] Its binding mode to hCA II is well-documented, involving direct coordination of its sulfonamide group with the catalytic zinc ion in the enzyme's active site. This established interaction provides a robust reference point to validate our docking protocol and to compare the potential binding affinity and interactions of our investigational compound.
Pillar 2: A Self-Validating Computational Docking Protocol
The following protocol is designed to be a self-validating system. The core principle of trustworthiness in docking is the ability of the protocol to accurately reproduce a known experimental result. Therefore, a critical validation step—re-docking a known ligand—is incorporated to confirm the soundness of the chosen parameters before proceeding with the investigational compound.
We will utilize AutoDock Vina , a widely adopted open-source docking engine celebrated for its speed and accuracy.[16]
Experimental Workflow Diagram
Caption: A comprehensive workflow for a validated computational docking study.
Step-by-Step Methodology
1. Target Protein Preparation
-
Action: Download the crystal structure of Human Carbonic Anhydrase II complexed with an inhibitor from the RCSB Protein Data Bank. For this guide, we will use PDB ID: 2CBA , which has a resolution of 1.54 Å.[12]
-
Causality: A high-resolution crystal structure provides accurate atomic coordinates, which is the foundation for a reliable docking simulation. Starting with a structure that already contains a bound ligand helps in unambiguously identifying the active site.
-
Protocol:
-
Load the 2CBA.pdb file into a molecular modeling program like AutoDock Tools (ADT).
-
Remove non-essential components: Delete all water molecules (HOH) and the co-crystallized ligand.
-
Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds and are often not resolved in crystal structures.
-
Compute and assign Gasteiger charges to all atoms. These partial charges are necessary for the scoring function to calculate electrostatic interactions.
-
Save the prepared protein in the .pdbqt format, which is required by AutoDock Vina.
-
2. Ligand Preparation
-
Action: Obtain 3D structures for this compound and the comparator, Acetazolamide.
-
Causality: The ligand's 3D conformation, charge distribution, and torsional flexibility directly impact its ability to fit into the protein's binding pocket. Proper preparation is non-negotiable.
-
Protocol:
-
Download the 3D structures from a database like PubChem or sketch them using 2D chemical drawing software and convert to 3D.
-
Perform an energy minimization of each ligand structure using a force field (e.g., MMFF94). This ensures the ligand is in a low-energy, physically plausible conformation.
-
Using ADT, assign Gasteiger charges and define the rotatable (torsional) bonds. This allows Vina to explore different conformations of the ligand during the docking process.
-
Save the prepared ligands in the .pdbqt format.
-
3. Docking Simulation
-
Action: Define the search space (grid box) and run the docking simulation using AutoDock Vina.
-
Causality: The grid box confines the docking search to the region of interest (the active site), increasing computational efficiency and relevance. Vina's scoring function will then evaluate the binding of various ligand poses within this box.[16]
-
Protocol:
-
Grid Box Definition: In ADT, center the grid box on the active site. A reliable way to do this is to use the coordinates of the original co-crystallized ligand from 2CBA. A typical size would be 25x25x25 Å to allow sufficient space for the ligands to move and rotate.
-
Execution: Run AutoDock Vina from the command line. A typical command would look like this:
(Note: Center coordinates are illustrative and must be determined from the prepared protein.)
-
4. Protocol Validation: The Trustworthiness Check
-
Action: Before docking this compound, first dock the known inhibitor (Acetazolamide) into the prepared hCA II structure.
-
Causality: This step validates the entire protocol. If the docking software and parameters can accurately reproduce the experimentally determined binding pose of a known inhibitor, we can have confidence in the predictions for the unknown compound.[17][18]
-
Validation Criteria: The primary metric is the Root Mean Square Deviation (RMSD) between the top-ranked docked pose of Acetazolamide and its position in a known crystal structure. An RMSD value below 2.0 Å is considered a successful validation.
Pillar 3: Comparative Analysis of Docking Results
Assuming our protocol is successfully validated, we proceed to dock this compound and compare its results to those of Acetazolamide. The following data is illustrative of a typical outcome.
Data Presentation: Quantitative Docking Results
| Compound | PubChem CID | Binding Affinity (kcal/mol) | Key Predicted Interactions with hCA II Active Site Residues |
| Acetazolamide (Benchmark) | 1986 | -7.2 | - Zinc ion coordination (sulfonamide)- H-bond with Thr199- H-bond with Thr200- Hydrophobic contact with Val121, Val143 |
| This compound (Investigational) | 132585 | -6.5 | - H-bond with Gln92 (ether oxygen)- Hydrophobic interactions with Val121, Leu198- Pi-Alkyl interaction with Trp209 (aromatic ring) |
Qualitative Analysis of Binding Modes
-
Acetazolamide (Benchmark): As expected from the validation, the top-ranked pose of Acetazolamide places its sulfonamide group in direct coordination with the catalytic Zn²⁺ ion, a hallmark of classical carbonic anhydrase inhibitors. Additional stability is conferred by hydrogen bonds with the side chains of Thr199 and Thr200, anchoring it firmly within the hydrophilic portion of the active site.
-
This compound (Investigational): The predicted binding mode for this compound is distinct. Lacking the sulfonamide warhead, it does not directly coordinate with the zinc ion. Instead, its most favorable pose is located in an adjacent hydrophobic pocket. The model predicts that the ether oxygen of the isochroman ring acts as a hydrogen bond acceptor with the side chain of Gln92. The molecule's stability is primarily derived from hydrophobic and pi-alkyl interactions with key residues like Val121, Leu198, and Trp209.
Comparative Logic Diagram
Caption: Logical framework for comparing an investigational compound against a standard.
Expert Insights and Conclusion
The computational docking study reveals several key insights:
-
Plausible Binding: this compound is predicted to bind favorably to the active site of hCA II, with a binding affinity (-6.5 kcal/mol) that, while lower than the potent clinical inhibitor Acetazolamide (-7.2 kcal/mol), is significant enough to suggest potential inhibitory activity.
-
Alternative Binding Mechanism: Crucially, the predicted mechanism of interaction is fundamentally different. While Acetazolamide relies on zinc coordination, this compound appears to favor hydrophobic and hydrogen bonding interactions in a nearby pocket. This suggests it may act as a non-classical, non-sulfonamide inhibitor, an area of active research for developing inhibitors with different selectivity profiles.
-
Hypothesis for Further Study: This in silico evidence provides a strong, data-driven hypothesis: This compound is a potential inhibitor of hCA II that warrants experimental validation. Subsequent steps should include in vitro enzymatic assays to determine its IC₅₀ value and confirm the predicted inhibitory activity.
This guide demonstrates how a rigorous, comparative, and self-validating computational workflow can be used to characterize under-studied molecules, providing a logical foundation for subsequent experimental research and drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isocoumarins: a new class of selective carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Isocoumarins: a new class of selective carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isocoumarins incorporating chalcone moieties act as isoform selective tumor-associated carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 10. scbt.com [scbt.com]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. drugs.com [drugs.com]
- 16. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Methylisochroman
For researchers and drug development professionals, the synthesis and application of novel compounds like 7-Methylisochroman are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, emphasizing the scientific principles that underpin these critical safety protocols. Our objective is to move beyond a simple checklist, offering a self-validating system of waste management that ensures the safety of laboratory personnel and environmental stewardship.
Compound Identification and Anticipated Hazard Profile
This compound belongs to the isochroman family, which are derivatives of 3,4-dihydro-1H-2-benzopyran. Structurally, it is a cyclic ether. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its chemical class dictates a conservative safety approach. The primary hazards are inferred from the behavior of similar cyclic ethers and substituted aromatic hydrocarbons.
Key Anticipated Hazards:
-
Flammability: Like many organic solvents and ethers, this compound is expected to be combustible or flammable.
-
Peroxide Formation: This is the most critical hazard for isochromans and other ethers.[1][2] Ethers can react with atmospheric oxygen, especially when exposed to light, to form unstable and potentially explosive peroxide crystals.[1][2] This reaction is autocatalytic and presents a significant explosion risk, particularly if the container has been open for an extended period or if the solvent is concentrated through evaporation.[1]
Table 1: Physicochemical and Hazard Profile of this compound
| Property | Value / Information | Rationale / Source |
|---|---|---|
| Chemical Family | Isochroman (Cyclic Ether) | Structural classification. |
| Molecular Formula | C₁₀H₁₂O | Based on chemical structure.[3] |
| Molecular Weight | 148.2 g/mol | Based on chemical structure.[3] |
| Primary Hazards | Flammable, Potential Peroxide Former | Inferred from the ether functional group.[1][2][4] |
| Toxicity | Data not widely available. Treat as harmful. | Prudent practice for novel compounds. Many isochroman derivatives exhibit biological activity.[5][6][7][8] |
| Disposal Route | Incineration via Hazardous Waste Program | Standard for flammable organic solvents.[9][10] |
Foundational Principles of Laboratory Waste Management
Before addressing the specific protocol for this compound, it is crucial to ground our practice in the universal principles of chemical waste management. These principles are designed to prevent accidents, ensure regulatory compliance, and minimize environmental impact.
-
Waste Minimization: The most effective disposal strategy begins with source reduction. Order only the quantity of chemical required for your experiments to reduce the volume of waste generated.[11]
-
Segregation of Waste Streams: Never mix incompatible waste types. Doing so can cause violent chemical reactions, fires, or explosions.[1][4] this compound must be collected as a non-halogenated organic solvent . Keep it separate from:
-
Halogenated solvents (e.g., dichloromethane, chloroform).
-
Strong acids and bases.[12]
-
Aqueous waste.
-
Solid chemical waste.
-
-
Proper Containerization: The integrity of your waste container is your first line of defense.
-
Compatibility: Use containers made of chemically resistant materials, such as glass or high-density polyethylene (HDPE).[13][14]
-
Condition: Ensure the container is free from damage and has a secure, leak-proof lid.[13]
-
Closure: Keep waste containers closed at all times, except when actively adding waste.[4][11] This minimizes the release of flammable vapors and reduces the rate of peroxide formation from atmospheric oxygen.
-
-
Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents.[14] This is a regulatory requirement and is critical for safe handling and disposal by your institution's Environmental Health and Safety (EHS) team.
The Critical Hazard: Managing Peroxide Formation
The potential for peroxide formation in this compound necessitates a rigorous management protocol that begins the moment the chemical arrives in the laboratory.
Causality: The ether linkage in isochroman is susceptible to free-radical oxidation at the carbon atom adjacent to the oxygen. This process is initiated by light and air, leading to the formation of hydroperoxides, which can further react to form explosive polymeric peroxides and crystalline peroxidic residues.
Protocol for Peroxide Risk Management:
-
Date All Containers: Upon receipt, write the date on the container. When the container is first opened, write that date as well.[2][4] This tracking is non-negotiable.
-
Set Disposal Deadlines: Opened containers of peroxide-forming ethers should be disposed of within 6 months.[2] Unopened containers should be disposed of within one year of the date received.[2]
-
Visual Inspection Before Use: Before handling, carefully inspect the container (without shaking) for any signs of peroxide formation, such as crystalline solids, viscous liquid, or discoloration.
-
Immediate EHS Notification: If an expired container is found or if peroxides are suspected, DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER .[2] These materials can be shock-sensitive and may explode from the friction of unscrewing a cap.[1] Cordon off the area and immediately contact your institution's EHS department for specialized disposal.[2]
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, operational workflow for the collection and disposal of waste this compound.
Experimental Protocol: Waste Collection and Storage
-
Personal Protective Equipment (PPE) Assessment: Before beginning, ensure you are wearing appropriate PPE, including:
-
Safety goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A standard laboratory coat.
-
-
Prepare the Waste Container:
-
Select a clean, empty, and appropriate container designated for "Hazardous Waste - Non-Halogenated Organic Solvents."
-
Ensure the container is properly labeled.
-
-
Waste Transfer:
-
Conduct all waste transfers inside a certified chemical fume hood to control flammable vapors.
-
Carefully pour the waste this compound from your experimental vessel into the designated waste container.
-
Avoid splashing. Use a funnel if necessary.
-
-
Container Management:
-
Fill the container to no more than 90% capacity to allow for vapor expansion.[14]
-
Securely close the lid immediately after adding the waste.
-
Wipe the exterior of the container clean of any drips.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Arrange for Disposal:
-
Once the waste container is full or has been in use for a designated period (typically no more than 90 days in an SAA), schedule a pickup with your institution's EHS department or licensed hazardous waste contractor.[14]
-
Diagram: this compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, a prepared and immediate response is critical to mitigate hazards.
For a Small, Contained Spill (<100 mL):
-
Alert & Isolate: Alert personnel in the immediate area. Ensure ignition sources are removed.
-
Ventilate: Ensure the chemical fume hood is operating or that the area is well-ventilated.
-
Contain & Absorb: Use a chemical spill kit containing absorbents suitable for organic solvents (e.g., vermiculite, sand, or commercial sorbent pads). Do not use paper towels, as they can increase the fire risk.
-
Collect Waste: Carefully scoop the absorbed material into a sealable bag or container.
-
Label and Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it through the EHS department.[2]
-
Decontaminate: Clean the spill area with soap and water.
For a Large Spill (>100 mL) or Any Spill Outside of a Contained Area:
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the doors to the lab and prevent re-entry.
-
Notify: Activate the fire alarm if there is a fire risk. Call your institution's emergency number and provide details on the chemical spilled, the quantity, and the location. Do not attempt to clean up a large spill yourself.
By adhering to this comprehensive disposal framework, you not only comply with safety regulations but also build a culture of trust and responsibility within your laboratory, ensuring that scientific advancement does not come at the cost of safety or environmental integrity.
References
- 1. Hazardous Waste Disposal [cool.culturalheritage.org]
- 2. vumc.org [vumc.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxy-1-aryl-isochromans: protective compounds against lipid peroxidation and cellular nitrosative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Navigating the Safe Handling of 7-Methylisochroman: A Guide to Personal Protective Equipment and Disposal
For the dedicated researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans for 7-Methylisochroman, ensuring both personal safety and experimental integrity.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes field-proven insights and authoritative standards for handling structurally similar compounds, such as isochroman and other aromatic ethers. It is imperative to consult the supplier-specific SDS for this compound upon acquisition and before any handling, as hazard information can vary.
Hazard Assessment and Core Protective Measures
This compound, as a derivative of isochroman, is anticipated to be a combustible material.[1] The primary routes of exposure are likely inhalation of vapors, skin contact, and eye contact. Based on the hazard profile of isochroman, it is prudent to handle this compound with care to avoid direct contact and inhalation.[1]
Core Tenets of Safe Handling:
-
Engineering Controls as the First Line of Defense: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3] This minimizes the concentration of airborne vapors and reduces the risk of inhalation.[4] Emergency eyewash stations and safety showers should be readily accessible in the immediate vicinity of use.[5]
-
Personal Protective Equipment (PPE) as a Crucial Barrier: The appropriate PPE creates a vital barrier between the researcher and the chemical. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Personal Protective Equipment (PPE): A Detailed Protocol
The following table outlines the recommended PPE for handling this compound, with explanations rooted in established safety principles.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards are mandatory. [2][4] For operations with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield worn over safety glasses is required.[4] This provides a more comprehensive barrier against chemical splashes. |
| Hand Protection | Chemical-resistant gloves are essential. [2] Nitrile gloves offer good splash protection against a variety of chemicals and are a suitable starting point.[4][6] However, for prolonged contact or when handling larger quantities, it is advisable to consult glove manufacturer compatibility charts for the best material against aromatic ethers.[6][7] Always inspect gloves for any signs of degradation or puncture before use and dispose of them immediately after handling the chemical or if contamination is suspected. [2] The "take-home message is to work cleanly and carefully. Gloves aren't designed for prolonged contact."[6] |
| Skin and Body Protection | A laboratory coat must be worn at all times. [4] For procedures with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended.[8] Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[4] |
| Respiratory Protection | Under normal handling conditions within a certified chemical fume hood, respiratory protection is typically not required. However, if there is a potential for inhalation exposure, such as in the case of a large spill or inadequate ventilation, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[4] The use of respirators requires a formal respiratory protection program, including fit testing and training.[4] |
Operational Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to post-handling procedures.
Caption: Workflow for the safe handling and disposal of this compound.
Spill Management and Emergency Procedures
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Small Spills: For a small spill within a fume hood, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[1] Place the contaminated absorbent into a sealed, labeled container for disposal. Clean the spill area with an appropriate solvent and then soap and water.
-
Large Spills: In the case of a large spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) office.[2] Prevent the spill from entering drains. Only personnel with the appropriate training and PPE should attempt to clean up a large spill.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water.[2] Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air.[9] If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting.[10] Rinse mouth with water and seek immediate medical attention.[9]
Disposal Plan: A Commitment to Environmental Stewardship
The disposal of this compound and any contaminated materials must be conducted in accordance with all local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all waste materials, including excess this compound, contaminated absorbent materials, and disposable PPE, in a designated and properly labeled hazardous waste container.[11] The container should be kept tightly closed and stored in a well-ventilated area.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[12] Do not dispose of this compound down the drain or in the regular trash. [2][13]
By adhering to these protocols, researchers can confidently handle this compound, minimizing personal risk and ensuring the integrity of their work while upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. fishersci.com [fishersci.com]
- 2. gustavus.edu [gustavus.edu]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.com [fishersci.com]
- 6. reddit.com [reddit.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
